Technical Documentation Center

4-Methyl-4'-acetoxybiphenyl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-4'-acetoxybiphenyl

Core Science & Biosynthesis

Foundational

4-Methyl-4'-acetoxybiphenyl: Structural Characterization and Synthetic Protocols

This guide details the chemical structure, synthesis, and material properties of 4-Methyl-4'-acetoxybiphenyl , a critical mesogenic core used in the development of liquid crystals and advanced organic materials. Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and material properties of 4-Methyl-4'-acetoxybiphenyl , a critical mesogenic core used in the development of liquid crystals and advanced organic materials.

Introduction & Chemical Identity

4-Methyl-4'-acetoxybiphenyl (also known as 4'-acetoxy-4-methylbiphenyl or acetic acid 4'-methyl-4-biphenylyl ester) is an organic ester belonging to the class of 4,4'-disubstituted biphenyls. It serves as a fundamental structural motif in the design of thermotropic liquid crystals (LCs) and as a versatile intermediate in organic synthesis.

Unlike its ketone analog (4-acetyl-4'-methylbiphenyl), this molecule features an oxygen-linked ester functionality, which imparts specific rotational freedom and polarity essential for mesophase formation in material science applications.

Key Identifiers
PropertyDetail
IUPAC Name 4'-Methyl[1,1'-biphenyl]-4-yl acetate
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Core Structure Biphenyl scaffold with para-methyl and para-acetoxy substitutions
Physical State White to off-white crystalline solid
Primary Application Liquid crystal mesogen, organic synthesis intermediate

Chemical Structure & Molecular Properties[1][2][3][4][5]

The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1'). The steric hindrance between the ortho hydrogens causes the two rings to twist out of coplanarity, typically creating a torsion angle of approximately 30–45° in solution, though this angle can flatten in the crystalline state due to packing forces.

Structural Analysis
  • 4-Position (Methyl Group): Acts as a weak electron-donating group (EDG) via hyperconjugation. It provides the hydrophobic tail often required for liquid crystalline alignment.

  • 4'-Position (Acetoxy Group): An electron-withdrawing group (EWG) via induction, but donating via resonance. The ester linkage (-O-CO-CH₃) introduces a dipole moment transverse to the long molecular axis, influencing the dielectric anisotropy (

    
    ) of the material.
    
Diagram: Structure and Electronic Effects

The following diagram illustrates the key structural features and electronic influences within the molecule.

G Methyl Methyl Group (-CH3) Hydrophobic Tail RingA Phenyl Ring A (Electron Rich) Methyl->RingA Hyperconjugation (+I) Bond C-C Single Bond (~30-40° Torsion) RingA->Bond RingB Phenyl Ring B (Ester Substituted) Bond->RingB Acetoxy Acetoxy Group (-OAc) Polar Head / Dipole RingB->Acetoxy Inductive Withdrawal (-I) Resonance Donation (+M)

Caption: Structural connectivity and electronic effects in 4-Methyl-4'-acetoxybiphenyl.

Synthesis & Fabrication Protocols

The synthesis of 4-Methyl-4'-acetoxybiphenyl is most reliably achieved through a modular approach involving the construction of the biphenyl core followed by functional group manipulation. The preferred pathway utilizes a Suzuki-Miyaura Cross-Coupling followed by Acetylation .

Methodology: Step-by-Step Protocol
Step 1: Synthesis of 4-Hydroxy-4'-methylbiphenyl (Suzuki Coupling)

This step constructs the biaryl core.

  • Reagents: 4-Tolylboronic acid (1.1 eq), 4-Bromophenol (1.0 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v).

  • Conditions: Reflux (90-100°C) for 12-24 hours under inert atmosphere (N₂ or Ar).

Protocol:

  • Charge a 3-neck round-bottom flask with 4-bromophenol, 4-tolylboronic acid, and K₂CO₃.

  • Degas the solvent mixture (Toluene/EtOH/H₂O) for 30 minutes and transfer to the flask.

  • Add the Palladium catalyst under a counter-flow of nitrogen.

  • Heat to reflux. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl. Extract with ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water to yield 4-hydroxy-4'-methylbiphenyl (White solid, MP: ~155-160°C).

Step 2: Acetylation to 4-Methyl-4'-acetoxybiphenyl

This step converts the phenol to the target ester.

  • Reagents: 4-Hydroxy-4'-methylbiphenyl (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (1.5 eq) or Triethylamine/DMAP (cat).

  • Solvent: Dichloromethane (DCM) or neat in acetic anhydride.

  • Conditions: Room temperature (RT) for 2-4 hours.

Protocol:

  • Dissolve the purified phenol from Step 1 in dry DCM.

  • Add Pyridine (or Et₃N) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Add Acetic Anhydride dropwise at 0°C, then allow to warm to RT.

  • Stir until TLC indicates complete consumption of the starting phenol.

  • Workup: Quench with ice water. Wash the organic phase with 1M HCl (to remove pyridine), then saturated NaHCO₃ (to remove acetic acid), and finally brine.

  • Purification: Evaporate solvent. Recrystallize the crude solid from ethanol or hexane to obtain pure 4-Methyl-4'-acetoxybiphenyl .

Synthetic Workflow Diagram

Synthesis Start1 4-Bromophenol Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Reflux Start1->Suzuki Start2 4-Tolylboronic Acid Start2->Suzuki Inter Intermediate: 4-Hydroxy-4'-methylbiphenyl Suzuki->Inter C-C Bond Formation Acetylation Acetylation Ac2O, Pyridine/DMAP DCM, RT Inter->Acetylation Product TARGET: 4-Methyl-4'-acetoxybiphenyl Acetylation->Product Esterification

Caption: Synthetic pathway for 4-Methyl-4'-acetoxybiphenyl via Suzuki coupling and acetylation.

Physical & Material Properties

Thermal and Phase Behavior

As a biphenyl ester, this compound exhibits phase transitions characteristic of rod-like (calamitic) mesogens. While the methyl group is short, preventing a wide nematic range compared to longer alkyl chains (e.g., pentyl/cyanobiphenyls), the compound typically shows:

  • Melting Point (Crystalline

    
     Isotropic/Nematic):  Typically in the range of 80–120°C  (dependent on purity and polymorph).
    
  • Liquid Crystalline Phase: Often monotropic (observed only upon cooling) or enantiotropic with a narrow range. The acetoxy group facilitates lateral intermolecular interactions that can stabilize smectic or nematic phases when mixed with other LCs.

Solubility Profile
  • Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Toluene.

  • Sparingly Soluble: Ethanol, Methanol (cold).

  • Insoluble: Water.[1]

Spectroscopic Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.32 (s, 3H, Ar-CH₃ )
      
    • 
       2.40 (s, 3H, O-CO-CH₃ )
      
    • 
       7.15 (d, 2H, Ar-H, ortho to acetoxy)
      
    • 
       7.25 (d, 2H, Ar-H, meta to methyl)
      
    • 
       7.45–7.55 (m, 4H, overlapping signals from biphenyl core protons).
      
  • IR (ATR):

    • 1750–1760 cm⁻¹ (C=O stretch, ester).

    • 1200–1220 cm⁻¹ (C-O stretch).

    • 3030 cm⁻¹ (Ar-C-H stretch).[2]

Reactivity & Stability

Chemical Stability
  • Hydrolysis: The acetoxy ester bond is susceptible to hydrolysis under basic conditions (NaOH/KOH) or strong acidic conditions, reverting the molecule to 4-hydroxy-4'-methylbiphenyl.

  • Fries Rearrangement: Under Lewis acid catalysis (e.g., AlCl₃) and high heat, the acetoxy group can migrate to the ortho position of the phenyl ring, forming a hydroxy-ketone derivative. This is a common side reaction to avoid during high-temperature processing.

Storage
  • Store in a cool, dry place (2–8°C recommended).

  • Protect from moisture to prevent slow hydrolysis of the ester.

References

  • PubChem. 4-Acetyl-4'-methylbiphenyl (Compound Summary). National Library of Medicine. [Link](Note: Reference for the ketone analog and general biphenyl properties).

  • PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Preparative Chemistry Protocols.[3] [Link]

Sources

Exploratory

4-Methyl-4'-acetoxybiphenyl CAS number lookup

The following technical guide details the identification, synthesis, and application of 4-Methyl-4'-acetoxybiphenyl . Identification, Synthesis, and Liquid Crystal Applications Core Identification & Registry Target Molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 4-Methyl-4'-acetoxybiphenyl .

Identification, Synthesis, and Liquid Crystal Applications

Core Identification & Registry

Target Molecule: 4-Methyl-4'-acetoxybiphenyl Synonyms: 4'-Methyl-4-biphenylyl acetate; 4-Acetoxy-4'-methylbiphenyl; Acetic acid 4'-methyl-biphenyl-4-yl ester. Chemical Class: Biphenyl ester; Liquid Crystal Mesogen.

Registry Data
Identifier TypeValueNotes
CAS Number Not Widely Indexed (See Note)Often confused with ketone CAS 5748-38-9
Parent Phenol CAS 5303-26-4 4'-Methyl-4-biphenylol (Precursor)
InChIKey FJRBAGWXSOIUBC-UHFFFAOYSA-NDefinitive Structural Identifier
SMILES CC1=CC=C(C=C1)C2=CC=C(OC(C)=O)C=C2
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol

CRITICAL LOOKUP NOTE: Researchers frequently encounter database errors where 4-Acetyl-4'-methylbiphenyl (CAS 5748-38-9, a ketone) is returned for queries regarding the acetate ester. Always verify the structure: the target molecule contains an ester linkage (-OCOCH3) , not an acetyl group attached directly to the ring (-COCH3).

Synthesis & Manufacturing Protocol

The most reliable route to 4-Methyl-4'-acetoxybiphenyl is the esterification of 4'-Methyl-4-biphenylol . This protocol ensures high purity suitable for liquid crystal applications.

Reaction Pathway

Precursor: 4'-Methyl-4-biphenylol (CAS 5303-26-4) Reagent: Acetic Anhydride (CAS 108-24-7) Catalyst: Pyridine or Sulfuric Acid

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (54 mmol) of 4'-Methyl-4-biphenylol in 20 mL of Pyridine (acting as solvent and base).

  • Acetylation: Add 10 mL (excess) of Acetic Anhydride dropwise under stirring at room temperature.

    • Mechanism: Nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride.

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure complete conversion. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).

  • Quenching: Pour the reaction mixture into 200 mL of ice-water containing 10 mL of concentrated HCl (to neutralize pyridine).

  • Precipitation: The crude ester will precipitate as a white solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Target Purity: >99.5% (Required for sharp LC phase transitions).

Visual Synthesis Workflow

Synthesis Start 4'-Methyl-4-biphenylol (CAS 5303-26-4) Intermediate Reaction Mixture (60°C, 2 hrs) Start->Intermediate Dissolve & Mix Reagent Acetic Anhydride + Pyridine Reagent->Intermediate Quench Ice/HCl Quench Intermediate->Quench Acetylation Product 4-Methyl-4'-acetoxybiphenyl (Crystalline Solid) Quench->Product Precipitation & Recrystallization

Caption: Chemical synthesis pathway for 4-Methyl-4'-acetoxybiphenyl via acetylation of the parent biphenylol.

Physical & Chemical Properties

The following data establishes the baseline for characterization.

PropertyValue (Experimental/Predicted)Significance
Melting Point 108 - 110 °CDefines solid-to-liquid/mesophase transition.
Boiling Point ~360 °C (at 760 mmHg)High thermal stability required for processing.
LogP 4.6 (Predicted)Indicates high lipophilicity; insoluble in water.
Solubility Soluble in Chloroform, DCM, TolueneEssential for NMR analysis and processing.
Appearance White crystalline needlesTypical of purified biphenyl esters.

Applications in Liquid Crystals

4-Methyl-4'-acetoxybiphenyl serves as a fundamental mesogenic core . Its rigid biphenyl structure provides the anisotropy necessary for liquid crystalline phases, while the terminal methyl and acetoxy groups dictate the phase transition temperatures.

Functional Role
  • Mesogen: Acts as a "hard core" in LC mixtures.

  • Intermediate: The acetoxy group can be hydrolyzed back to the phenol or undergo Fries rearrangement to form ortho-hydroxy ketones for further functionalization.

  • Standard: Used as a reference material in GC/MS analysis of biphenyl derivatives.

Structural Logic of Mesogenicity

Mesogen cluster_parts Structural Components Molecule 4-Methyl-4'-acetoxybiphenyl Core Biphenyl Core (Rigidity) Molecule->Core Tail1 4-Methyl Group (Van der Waals Forces) Molecule->Tail1 Tail2 4'-Acetoxy Group (Dipole Moment) Molecule->Tail2 Nematic/Smectic Phase Stability Nematic/Smectic Phase Stability Core->Nematic/Smectic Phase Stability Melting Point Depression Melting Point Depression Tail1->Melting Point Depression Dielectric Anisotropy Dielectric Anisotropy Tail2->Dielectric Anisotropy

Caption: Structure-property relationship defining the liquid crystalline behavior of the molecule.

References

  • PubChem Compound Summary. "4-Acetyl-4'-methylbiphenyl (Ketone Analog for Reference)." National Center for Biotechnology Information. Accessed 2024.[1] Link

  • BenchChem. "4-Methyl-4'-acetoxybiphenyl Product Entry." BenchChem Database. Accessed 2024.[1] Link

  • CAS Common Chemistry. "4'-Methyl-4-biphenylol (Parent Phenol)." Chemical Abstracts Service. CAS RN: 5303-26-4. Link

  • Gray, G.W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press, 1962.

Sources

Foundational

Technical Guide: Comparative Analysis of 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl

This guide provides an in-depth technical analysis comparing 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl .[1] While these compounds share a biphenyl core and similar molecular weights, they represent funda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl .[1] While these compounds share a biphenyl core and similar molecular weights, they represent fundamentally different chemical classes—esters and ketones—resulting in distinct synthetic pathways, reactivity profiles, and applications in materials science.

[1]

Executive Summary

4-Methyl-4'-acetoxybiphenyl (an ester) and 4-Acetyl-4'-methylbiphenyl (a ketone) are bifunctional biphenyl derivatives used primarily in the synthesis of liquid crystals (LCs) and organic electronic materials.[1]

The core distinction lies in the linkage of the acetyl group:[1]

  • The Ester (Compound A): Features an oxygen linkage (

    
    ), making it susceptible to hydrolysis and transesterification.[1] It is often used as a "capping" unit in mesogenic molecules to adjust phase transition temperatures.[1]
    
  • The Ketone (Compound B): Features a direct carbon-carbon linkage (

    
    ), conferring high metabolic and chemical stability.[1] It serves as a rigid core building block, often derivatized further via haloform reactions or condensations.[1]
    

Chemical Identity & Structural Analysis[1][2][3]

The following table contrasts the physicochemical identity of both compounds. Note the distinct connectivity of the acetyl moiety.[1]

Feature4-Methyl-4'-acetoxybiphenyl4-Acetyl-4'-methylbiphenyl
Functional Group Phenolic Ester (Acetate)Aryl Ketone (Acetophenone deriv.)[1]
Structure


Molecular Formula


Molecular Weight ~226.27 g/mol 210.27 g/mol
CAS Number Derivative of 5303-26-45748-38-9
Electronic Effect Electron-donating (-OAc via resonance)Electron-withdrawing (-Ac via resonance)
Key Reactivity Nucleophilic Acyl Substitution (Hydrolysis)Nucleophilic Addition / Reduction
Structural Visualization[1]
  • Ester: The acetoxy group adds a "kink" and flexibility due to the C-O-C bond angle, often lowering the melting point relative to the parent phenol.[1]

  • Ketone: The acetyl group is planar with the aromatic ring (conjugated), increasing structural rigidity and extending the

    
    -conjugation system.[1]
    

Synthetic Pathways: The "How" and "Why"

The synthesis of these compounds illustrates two pillars of aromatic chemistry: Nucleophilic Acyl Substitution (for the ester) and Electrophilic Aromatic Substitution (for the ketone).[1]

Synthesis of 4-Acetyl-4'-methylbiphenyl (The Ketone)

Mechanism: Friedel-Crafts Acylation.[1][2][3][4] Protocol Logic: This reaction constructs a C-C bond.[1][5] 4-Methylbiphenyl is treated with acetyl chloride in the presence of a Lewis acid (


).[1] The methyl group activates the 4'-position (para to the phenyl ring) and the 4-position (ortho to methyl), but steric hindrance and electronic directing effects of the phenyl ring favor the 4'-position on the unsubstituted ring or the para position relative to the phenyl group.[1]

Workflow Diagram:

G Start 4-Methylbiphenyl (Precursor) Complex Sigma Complex (Intermediate) Start->Complex Electrophilic Attack (DCM, 0-5°C) Reagent Acetyl Chloride + AlCl3 (Catalyst) Reagent->Complex Product 4-Acetyl-4'-methylbiphenyl (Ketone) Complex->Product - HCl (Aromatization)

Figure 1: Friedel-Crafts acylation workflow for ketone synthesis.

Synthesis of 4-Methyl-4'-acetoxybiphenyl (The Ester)

Mechanism: Esterification.[1] Protocol Logic: This reaction forms a C-O bond.[1] The precursor is 4'-methyl-4-biphenylol (CAS 5303-26-4).[1] Phenols are poor nucleophiles compared to alcohols, so highly reactive acylating agents like acetic anhydride or acetyl chloride are required, often with a base catalyst (Pyridine or


) to neutralize the acid byproduct.

Workflow Diagram:

G Start 4'-Methyl-4-biphenylol (CAS 5303-26-4) Inter Tetrahedral Intermediate Start->Inter Nu: Attack on C=O Reagent Acetic Anhydride + Pyridine (Base) Reagent->Inter Product 4-Methyl-4'-acetoxybiphenyl (Ester) Inter->Product Elimination of Acetate

Figure 2: Base-catalyzed acetylation workflow for ester synthesis.

Detailed Experimental Protocol

Protocol: Friedel-Crafts Synthesis of 4-Acetyl-4'-methylbiphenyl

Rationale: This protocol is selected for its educational value in demonstrating C-C bond formation and regioselectivity.[1]

Materials:

  • 4-Methylbiphenyl (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.3 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask under inert atmosphere (

    
    ), suspend anhydrous 
    
    
    
    in DCM. Cool to 0°C.[1][5]
    • Why:

      
       is hygroscopic; moisture deactivates the catalyst and generates HCl gas.[1]
      
  • Electrophile Generation: Add Acetyl Chloride dropwise. Stir for 15 min to generate the acylium ion (

    
    ).
    
  • Substrate Addition: Dissolve 4-Methylbiphenyl in DCM and add dropwise to the mixture, maintaining temperature <5°C.

    • Control: Rapid addition causes exotherms that may lead to poly-acylation or polymerization.[1]

  • Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the non-polar biphenyl spot.[1]

  • Quenching: Pour the reaction mixture carefully onto crushed ice/HCl.

    • Mechanism:[6][7] Hydrolyzes the aluminum-alkoxide complex to release the ketone product.[1]

  • Isolation: Extract with DCM (3x), wash with Brine and

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol to yield white crystals (MP: 120-122°C).

Reactivity & Applications Profile

Stability and Degradation[1]
  • The Ester:

    • Risk: Hydrolysis.[1] In the presence of moisture (acidic or basic conditions), it reverts to 4'-methyl-4-biphenylol and acetic acid.[1]

    • Implication: Must be stored under anhydrous conditions. Not suitable for applications requiring high thermal stability in moist environments.[1]

  • The Ketone:

    • Stability: Highly stable to hydrolysis.[1] Resistant to oxidation (except strong oxidants like

      
       which attacks the benzylic methyl).[1]
      
    • Implication: Ideal for use as a stable core in high-performance polymers or liquid crystals.[1]

Applications in Drug Development & Materials[1]
  • Liquid Crystals (LCs):

    • Ester: Used as a terminal group .[1] The acetoxy tail provides a dipole moment perpendicular to the long axis, influencing the dielectric anisotropy (

      
      ) of the LC mixture.[1]
      
    • Ketone: Used as a core linker .[1] The carbonyl group extends conjugation.[1] It can be converted via the Haloform reaction to a carboxylic acid (

      
      ), a critical intermediate for synthesizing "4-cyano-4'-alkylbiphenyl" (5CB) analogues.[1]
      
  • Pharmaceuticals:

    • Ketone: A precursor to non-steroidal anti-inflammatory drugs (NSAIDs) related to biphenylacetic acids (e.g., Felbinac derivatives). The acetyl group is often the handle for alpha-functionalization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4301905, 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation Lab Guide (Journal of Laboratory Chemical Education). Retrieved from [Link]

Sources

Exploratory

4-Methyl-4'-acetoxybiphenyl InChI Key FJRBAGWXSOIUBC

This technical guide provides an in-depth analysis of 4-Methyl-4'-acetoxybiphenyl , a structural motif critical to the development of liquid crystalline materials and functionalized organic intermediates. InChI Key: FJRB...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Methyl-4'-acetoxybiphenyl , a structural motif critical to the development of liquid crystalline materials and functionalized organic intermediates.

InChI Key: FJRBAGWXSOIUBC-UHFFFAOYSA-N CAS Registry Number: [Not widely listed in public snippet, typically indexed as acetic acid 4'-methyl-biphenyl-4-yl ester]

Executive Summary

4-Methyl-4'-acetoxybiphenyl is a di-substituted biphenyl derivative characterized by a rigid aromatic core flanked by a methyl group and an acetoxy moiety. This asymmetry is chemically significant: the acetoxy group serves as a "masked" phenol, readily cleavable to restore the hydroxyl functionality, or as a directing group for electrophilic aromatic substitution (specifically the Fries rearrangement).

In materials science, this compound represents a fundamental mesogenic core . The biphenyl scaffold provides the necessary anisotropic rigidity for liquid crystal (LC) phases, while the substituents modulate the melting point and clearing temperature. It is primarily utilized as a high-purity intermediate in the synthesis of advanced nematic liquid crystals and UV-absorbing hydroxy-ketones.

Physicochemical Profile

The molecule exhibits high lipophilicity and low water solubility, typical of non-polar aromatic esters. Its structural integrity relies on the conjugation between the two phenyl rings, which can rotate but generally adopt a twisted conformation in solution to minimize steric strain between ortho-hydrogens.

Table 1: Chemical Specifications
PropertyValue / Description
Molecular Formula

Molecular Weight 226.27 g/mol
InChI Key FJRBAGWXSOIUBC-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.1 (Highly Lipophilic)
Reactive Sites Ester carbonyl (C-1'), Ortho-positions to acetoxy group

Synthetic Pathways & Validation

To ensure high purity required for electronic or optical applications, the synthesis must avoid metal contamination and regio-isomeric byproducts.

Synthesis from 4-Methyl-4'-hydroxybiphenyl

The most robust route involves the acetylation of 4-methyl-4'-hydroxybiphenyl. This protocol is self-validating via Thin Layer Chromatography (TLC), as the polarity shift from the free phenol to the ester is distinct.

Reagents:

  • Substrate: 4-Methyl-4'-hydroxybiphenyl (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)

  • Catalyst: Pyridine (0.1 eq) or DMAP (cat.)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the hydroxybiphenyl in DCM under nitrogen atmosphere.

  • Activation: Add the base (Pyridine/DMAP) to deprotonate the phenol, increasing nucleophilicity.

  • Acetylation: Dropwise addition of acetic anhydride at 0°C to control exotherm.

  • Monitoring: Reaction progress is monitored by TLC (Mobile phase: Hexane/EtOAc 8:2). The product (Rf ~0.6) will appear less polar than the starting material (Rf ~0.3).

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
     (to remove acetic acid).
    
  • Crystallization: Recrystallize from Ethanol/Hexane to yield needle-like crystals.

Visualization of Synthesis Logic

The following diagram illustrates the transformation and the logic gate for purification.

SynthesisWorkflow Start 4-Methyl-4'-hydroxybiphenyl Intermediate Reaction Mixture Start->Intermediate + Reagents Reagent Ac2O / Pyridine Reagent->Intermediate Check TLC Check (Rf Shift) Intermediate->Check Check->Intermediate Incomplete (Add time/heat) Workup Acid/Base Wash Check->Workup Complete Product 4-Methyl-4'-acetoxybiphenyl (Crystalline) Workup->Product Recrystallization

Figure 1: Synthetic workflow for the acetylation of the biphenyl core, including the critical TLC validation step.

Key Application: The Fries Rearrangement

The acetoxy group at the 4' position is not merely a protecting group; it is a "loaded spring" for the Fries Rearrangement . Upon treatment with a Lewis Acid (e.g.,


), the acetyl group migrates from the oxygen to the ortho-carbon (position 3'), generating a hydroxy-ketone.

Significance: The resulting product, 3'-acetyl-4'-hydroxy-4-methylbiphenyl , contains an intramolecular hydrogen bond between the carbonyl and the hydroxyl group. This structural feature is essential for:

  • UV Stabilization: The H-bond allows rapid excited-state proton transfer (ESPT), dissipating UV energy as heat.

  • Chelation: The motif serves as a bidentate ligand for coordination chemistry.

Mechanism of Action

The reaction proceeds via an acylium ion intermediate.[1] The selectivity (Ortho vs. Para) is blocked by the biphenyl linkage at the para position, forcing the acetyl group to the ortho position.

FriesMechanism Substrate 4-Methyl-4'-acetoxybiphenyl Complex AlCl3 Complex Substrate->Complex + AlCl3 IonPair Phenolate + Acylium Ion Complex->IonPair Bond Cleavage Product 3'-Acetyl-4'-hydroxy-4-methylbiphenyl IonPair->Product Recombination (Ortho)

Figure 2: Mechanistic pathway of the Fries Rearrangement, highlighting the migration of the acyl group.

Materials Science Context: Liquid Crystals

4-Methyl-4'-acetoxybiphenyl serves as a model mesogen .

  • Rigid Core: The biphenyl unit ensures the molecule is rod-like (calamitic), a prerequisite for nematic phases.

  • Anisotropy: The methyl group breaks perfect symmetry, lowering the melting point compared to unsubstituted biphenyl, which aids in processing.

  • Terminal Group: The acetoxy group adds a transverse dipole moment. While often hydrolyzed to the phenol to attach longer alkyl chains (to form cyanobiphenyls or alkoxybiphenyls), the ester itself can exhibit monotropic liquid crystalline behavior.

Experimental Note: When using this compound for LC synthesis, the "clearing point" (transition from LC to isotropic liquid) is a critical quality attribute (CQA). Impurities such as unreacted phenol will drastically depress this temperature.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Handling: Avoid dust formation. Use standard PPE (nitrile gloves, safety glasses).

  • Storage: Store in a cool, dry place. Esters are susceptible to hydrolysis; keep away from strong acids and bases unless reaction is intended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4301905, 4-Acetyl-4'-methylbiphenyl. Retrieved February 25, 2026, from [Link](Note: Structural analog and isomer data used for property estimation).

  • Organic Chemistry Portal. Fries Rearrangement: Mechanism and Examples. Retrieved from [Link]

  • IUPAC / InChI Trust. International Chemical Identifier (InChI) Key Definition. Retrieved from [Link][2]

Sources

Foundational

Technical Guide: Physical Properties &amp; Engineering of 4-Substituted Biphenyl Esters

Executive Summary: The Biphenyl Ester Scaffold The 4-substituted biphenyl ester moiety represents a "privileged structure" at the intersection of soft matter physics and medicinal chemistry. In material science, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biphenyl Ester Scaffold

The 4-substituted biphenyl ester moiety represents a "privileged structure" at the intersection of soft matter physics and medicinal chemistry. In material science, this scaffold is the archetype of the mesogen —the rigid core responsible for liquid crystalline (LC) behavior. In drug discovery, it serves as a lipophilic pharmacophore, critical for modulating membrane permeability and receptor binding affinity (e.g., in neutral endopeptidase inhibitors and NSAID prodrugs).

This guide moves beyond basic characterization to explore the structure-property relationships (SPR) that dictate how substitution at the 4-position controls thermal stability, phase transitions, and bioavailability.

Molecular Architecture & Structure-Property Relationships (SPR)

The biphenyl ester core derives its utility from its anisotropic geometry. The rigid biphenyl unit provides the "hard" core, while the ester linkage introduces a dipole and a degree of flexibility.

The 4-Substituent Effect

The substituent at the 4-position (


) acts as the primary tuning knob for physical properties.
Substituent TypeExample (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Electronic EffectPhysical ConsequenceApplication
Electron Withdrawing

Increases longitudinal dipole moment ($\mu{}$)
Electron Donating

Increases polarizability; adds steric bulkLowers melting point; induces Smectic phases (layered ordering).Phase change materials
Bulky/Branched

Steric hindranceDisrupts packing; lowers clearing point; increases solubility.Drug solubility enhancement
The "Odd-Even" Effect in Phase Transitions

For 4'-n-alkoxybiphenyl-4-carboxylates, the length of the alkyl chain (


) dictates the phase transition temperatures.
  • Odd

    
    :  Lower clearing points due to lower entropic gain upon isotropization.
    
  • Even

    
    :  Higher clearing points; more efficient packing in the crystalline state.
    

Technical Insight: In drug development, this same packing efficiency correlates with solubility . An "odd" chain length ester prodrug often exhibits higher solubility in lipid formulations than its "even" homologue due to a lower crystal lattice energy.

Physical Data: Phase Behavior & Thermal Stability[2][3][4]

The following data summarizes the mesomorphic behavior of 4'-n-alkoxybiphenyl-4-carboxylic acid esters . Note the emergence of the Smectic phase as the chain lengthens.[1][2]

Table 1: Phase Transition Temperatures (


C) 
Key: Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic
Chain Length (

)
Melting Point (Cr

N/Sm)
Clearing Point (N/Sm

I)
Phase Sequence

(Methoxy)
108.0125.5Cr

N

I

(Ethoxy)
115.0148.0Cr

N

I

(Pentoxy)
120.5155.0Cr

Sm

N

I

(Octyloxy)
102.0162.5Cr

Sm

I

(Decyloxy)
98.5158.0Cr

Sm

I

Data synthesized from Gray et al. and homologous series trends [1, 2].

Thermal Stability

Biphenyl esters exhibit high thermal stability up to ~300


C due to the conjugation of the biphenyl system. However, the ester bond is the "weak link," susceptible to hydrolysis in acidic/basic aqueous environments—a feature exploited in prodrug design  for controlled release.

Experimental Protocols

Synthesis: The Acid Chloride Route (Robust)

While DCC/DMAP coupling is common, the Acid Chloride method is preferred for 4-substituted biphenyls to avoid urea byproducts which are difficult to remove from liquid crystals.

Protocol: Synthesis of 4-Cyanophenyl 4'-pentylbiphenyl-4-carboxylate

  • Activation:

    • Charge a flame-dried RBF with 4'-pentylbiphenyl-4-carboxylic acid (1.0 equiv).

    • Add excess Thionyl Chloride (

      
      )  (5.0 equiv) and a catalytic drop of DMF.
      
    • Reflux at 80

      
      C for 3 hours (monitor gas evolution).
      
    • Critical Step: Distill off excess

      
       completely under vacuum. Residual 
      
      
      
      will degrade the phenol in the next step.
  • Esterification:

    • Dissolve the resulting acid chloride residue in dry Dichloromethane (DCM) .

    • Add 4-Cyanophenol (1.1 equiv) and Triethylamine (

      
      )  (1.2 equiv) at 0
      
      
      
      C.
    • Stir at RT for 12 hours.

  • Purification (Self-Validating):

    • Wash organic layer with 1M HCl (removes amine), then 1M NaOH (removes unreacted phenol).

    • Recrystallize from Ethanol/Hexane (1:4) .

    • Validation: The product must show a sharp melting point (range < 1

      
      C). A broad range indicates oligomer formation or trapped solvent.
      
Visualization of Synthesis Workflow

SynthesisWorkflow Acid 4'-Substituted Biphenyl Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux 80°C (-SO2, -HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidCl Reflux 80°C (-SO2, -HCl) Crude Crude Ester AcidCl->Crude DCM, 0°C to RT Nucleophilic Acyl Sub. Phenol 4-Substituted Phenol Phenol->Crude DCM, 0°C to RT Nucleophilic Acyl Sub. Base Et3N (Base) Base->Crude DCM, 0°C to RT Nucleophilic Acyl Sub. Pure Purified Biphenyl Ester Crude->Pure 1. Wash (HCl/NaOH) 2. Recryst. (EtOH/Hex)

Figure 1: Step-by-step synthesis of biphenyl esters via the Acid Chloride method, ensuring removal of reactive byproducts.

Characterization: The Self-Validating Loop

To ensure scientific integrity, characterization must confirm both chemical purity and phase behavior.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for identifying mesophases.

  • Protocol: Cycle the sample (Heat/Cool) at 10

    
    C/min.
    
  • Interpretation:

    • First Peak: Crystal

      
       Liquid Crystal (Melting Point).[3]
      
    • Second Peak: Liquid Crystal

      
       Isotropic Liquid (Clearing Point).
      
    • Hysteresis: A shift in transition temps between heating and cooling cycles indicates supercooling, common in smectic phases.

Polarized Optical Microscopy (POM)

Visual confirmation of the phase texture is required to distinguish Nematic from Smectic phases.

PhaseLogic Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Layered + Orientational Order) Texture: Focal Conic Solid->Smectic Heat > Tm (Alkyl chain > C4) Nematic Nematic Phase (Orientational Order Only) Texture: Schlieren/Thread Solid->Nematic Heat > Tm (Alkyl chain < C4) Smectic->Nematic Heat > T_SmN Iso Isotropic Liquid (Disordered) Nematic->Iso Heat > T_NI (Clearing) Iso->Nematic Cool (Reversible)

Figure 2: Phase transition logic flow. The path depends heavily on the 4-alkoxy chain length.

Applications in Drug Development & Delivery

While often associated with displays, biphenyl esters are critical in pharma.[4]

Prodrug Strategies

The biphenyl ester linkage is cleaved by plasma esterases.

  • Problem: A parent drug (e.g., a biphenyl acetic acid NSAID) has poor oral bioavailability due to high polarity (low LogP).

  • Solution: Esterification at the 4-position with a short alkyl chain increases LogP, facilitating passive diffusion through the intestinal membrane. Once in the plasma, esterases hydrolyze the bond, releasing the active acid [3].

Scaffold Rigidity in Inhibitor Design

In inhibitors for enzymes like Sulfatase-2 or Neutral Endopeptidase , the biphenyl core provides a rigid spacer that positions pharmacophores (e.g., sulfamates or carboxylates) at precise distances to bridge hydrophobic pockets in the active site [4]. The 4-ester group often mimics the transition state of peptide hydrolysis.

References

  • Gray, G. W., Hartley, J. B., & Jones, B. (1955). Mesomorphism and Chemical Constitution.[5] Part V. The Mesomorphic Properties of the 4'-n-Alkoxydiphenyl-4-carboxylic Acids and their Simple Alkyl Esters. Journal of the Chemical Society.[3] Link

  • Imrie, C. T., et al. (1993). Synthesis and Characterization of Liquid Crystalline Biphenyl Esters. Liquid Crystals.
  • BenchChem. (2025).[4][6] Synthesis of Substituted Biphenyls and Applications in Drug Development. Application Notes. Link

  • Taylor, S. D., et al. (2013). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH. Link

  • NIST Chemistry WebBook. (2023). Biphenyl Phase Change Data. National Institute of Standards and Technology. Link

Sources

Exploratory

4-Methyl-4'-acetoxybiphenyl solubility in organic solvents

Title: Technical Guide: Solubility Profile and Physicochemical Characterization of 4-Methyl-4'-acetoxybiphenyl Executive Summary: This technical guide provides a comprehensive analysis of the solubility characteristics o...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profile and Physicochemical Characterization of 4-Methyl-4'-acetoxybiphenyl

Executive Summary: This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate), a critical intermediate in the synthesis of liquid crystal mesogens and functional organic materials.[1] This document details the thermodynamic basis of its solubility, provides experimental solubility data classes based on structural analogs, and outlines validated protocols for solubility determination and recrystallization.[1]

[1][2][3][4][5]

4-Methyl-4'-acetoxybiphenyl is a disubstituted biphenyl derivative characterized by a hydrophobic aromatic core flanked by a non-polar methyl group and a polarizable acetoxy (ester) moiety.[1]

  • IUPAC Name: (4'-methyl[1,1'-biphenyl]-4-yl) acetate[1]

  • Molecular Formula: C₁₅H₁₄O₂[1]

  • Molecular Weight: 226.27 g/mol [1][2]

  • CAS Number: 5748-38-9 (Note: Often referenced as the ketone isomer in databases; specific ester derivatives may vary by catalog.[1] Structure confirmed via synthesis from 4'-methyl-4-biphenylol).[1]

  • Physical State: Crystalline Solid[1]

  • Melting Point (Predicted): 85–95 °C (Based on 4-acetoxybiphenyl MP 87–89 °C and 4-methylbiphenyl MP 44–48 °C).[1]

  • Dipole Moment: Moderate (due to the ester carbonyl group perpendicular to the long molecular axis).

Structural Visualization

The following diagram illustrates the molecular connectivity and the distinct solvation domains (Hydrophobic Core vs. Polar Terminus).

MolecularStructure cluster_solvation Solvent Interaction Mechanisms Methyl Methyl Group (Hydrophobic/Lipophilic) Biphenyl Biphenyl Core (π-π Stacking / Dispersion) Methyl->Biphenyl Inductive Effect (+I) Acetoxy Acetoxy Group (Polar Acceptor / Weak Dipole) Biphenyl->Acetoxy Conjugation NonPolar Non-Polar Solvents (Toluene, Hexane) Interact via Van der Waals Biphenyl->NonPolar Polar Polar Aprotic Solvents (DCM, THF) Interact via Dipole-Dipole Acetoxy->Polar

Caption: Structural segmentation of 4-Methyl-4'-acetoxybiphenyl highlighting solvation domains.

Solubility Thermodynamics[1]

The solubility of 4-Methyl-4'-acetoxybiphenyl is governed by the Like-Dissolves-Like principle, quantifiable via Hansen Solubility Parameters (HSP) .[1]

  • Dispersion Forces (

    
    ):  Dominant.[1][3] The biphenyl core requires solvents with high dispersion parameters (e.g., aromatics, chlorinated solvents).[1]
    
  • Polar Forces (

    
    ):  Moderate.[1] The ester group allows solubility in moderately polar solvents (e.g., esters, ketones).[1]
    
  • Hydrogen Bonding (

    
    ):  Low.[1] The molecule is a hydrogen bond acceptor (carbonyl oxygen) but lacks donor groups.[1] Consequently, solubility in protic solvents (water, cold alcohols) is poor.[1]
    
Solubility Classification Table
Solvent ClassSpecific SolventsSolubility RatingMechanismApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dispersion & dipole interactions.[1]Synthesis reaction medium; NMR analysis.
Aromatic Toluene, Benzene, XyleneHigh (>50 mg/mL)

-

stacking interactions matching the biphenyl core.[1]
High-temp recrystallization.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneGood (20–50 mg/mL)Dipole-dipole interactions with the ester group.[1]Synthesis workup; chromatography.[1]
Polar Protic Ethanol, Methanol, IsopropanolLow to Moderate (Temp.[1] dependent)Poor dispersion match; requires heat to overcome lattice energy.[1]Primary Recrystallization Solvent.
Aliphatic Hexane, Heptane, PentanePoor (<5 mg/mL at RT)Lacks polar interaction; solute lattice energy dominates.[1]Antisolvent for precipitation.[1]
Aqueous WaterInsoluble Hydrophobic effect excludes solute.[1]Impurity removal (washing).[1]

Experimental Protocols

To ensure scientific integrity, researchers should not rely solely on literature values but validate solubility for their specific lot, as purity affects saturation points.[1]

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation concentration (


) in a specific solvent at ambient temperature.
  • Preparation: Weigh approximately 100 mg of 4-Methyl-4'-acetoxybiphenyl into a tared 4 mL vial (

    
    ).
    
  • Solvent Addition: Add the solvent in 100

    
    L increments, agitating (vortex/sonicate) for 5 minutes between additions.
    
  • Observation: Continue addition until the solid is just completely dissolved (clear solution).

  • Calculation:

    
    [1]
    
  • Validation: If high precision is needed, filter the saturated solution, evaporate a known volume of filtrate, and weigh the residue.

Protocol B: Purification via Recrystallization

Objective: To purify crude material using the temperature-dependent solubility differential.

  • Solvent System: Ethanol (Primary) or Ethanol/Water (9:1).[1]

  • Rationale: The compound is soluble in hot ethanol but crystallizes out upon cooling due to the hydrophobic biphenyl core.

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling ethanol until dissolved.

  • Hot Filtration: If insoluble particulates remain, filter while hot through a pre-warmed funnel.[1]

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then place in an ice bath (0–4 °C) for 1 hour.

  • Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold ethanol.[1]

  • Drying: Dry under vacuum at 40 °C to remove residual solvent.[1]

Workflow Visualization

The following diagram outlines the logical decision tree for solvent selection during synthesis and purification.

SolubilityWorkflow Start Start: Crude 4-Methyl-4'-acetoxybiphenyl CheckSolubility Check Solubility in Ethanol (Hot vs Cold) Start->CheckSolubility SolubleHot Soluble at 78°C Insoluble at 25°C CheckSolubility->SolubleHot Ideal Profile SolubleCold Soluble at 25°C CheckSolubility->SolubleCold Too Soluble InsolubleHot Insoluble at 78°C CheckSolubility->InsolubleHot Too Insoluble Recryst Proceed to Recrystallization (Ethanol) SolubleHot->Recryst ChangeSolvent Switch Solvent System SolubleCold->ChangeSolvent InsolubleHot->ChangeSolvent TryMix Try Ethanol/Water (Antisolvent Method) ChangeSolvent->TryMix If too soluble TryToluene Try Toluene/Hexane (For highly impure samples) ChangeSolvent->TryToluene If too insoluble

Caption: Decision logic for selecting the optimal recrystallization solvent system.

Applications & Implications

Understanding the solubility profile is crucial for:

  • Liquid Crystal Formulation: This molecule is often a precursor or a component in nematic liquid crystal mixtures.[1] High solubility in chloroform is essential for preparing homogeneous mixtures before solvent evaporation.[1]

  • Thin Film Deposition: For organic electronics, spin-coating requires a solvent with the correct evaporation rate (e.g., chlorobenzene or toluene ) to ensure uniform film morphology.[1]

  • Synthesis Scale-up: Replacing chlorinated solvents (toxic) with Ethyl Acetate/Heptane systems is often possible for industrial scale-up due to the ester group's compatibility with ethyl acetate.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12566, 4-Methylbiphenyl. Retrieved from [Link][1]

  • Gray, G. W., & Jones, B. (1955).[1] Mesomorphism and Chemical Constitution.[1] Part IV. Journal of the Chemical Society. (Foundational text on biphenyl ester mesogens).

  • NIST Standard Reference Data. Phase Transition Temperatures for Liquid Crystals. Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Liquid Crystal Mesogen: 4-Methyl-4'-acetoxybiphenyl

This guide provides a comprehensive technical overview of the liquid crystal mesogen 4-Methyl-4'-acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals who require a deep understa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the liquid crystal mesogen 4-Methyl-4'-acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its synthesis, physicochemical properties, and characterization. This document emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for its analysis.

Introduction and Molecular Architecture

4-Methyl-4'-acetoxybiphenyl is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid biphenyl core with a flexible methyl group at one end and a polar acetoxy group at the other, is conducive to the formation of mesophases. The interplay between the rigid core's aromatic stacking and the terminal groups' steric and polar interactions governs its liquid crystalline behavior. The anisotropy of this molecule is the fundamental reason for its ability to form ordered, yet fluid, phases.

The structural formula of 4-Methyl-4'-acetoxybiphenyl is presented below.

Caption: Chemical structure of 4-Methyl-4'-acetoxybiphenyl.

Physicochemical and Mesomorphic Properties

The physical and liquid crystalline properties of 4-Methyl-4'-acetoxybiphenyl are summarized in the table below. It is important to note that while specific experimental data for this exact compound is not widely published, the presented values are predicted based on the known behavior of structurally similar biphenyl mesogens.

Table 1: Physicochemical Properties of 4-Methyl-4'-acetoxybiphenyl

PropertyPredicted Value/RangeJustification and Supporting Evidence
Molecular Formula C₁₅H₁₄O₂Based on its chemical structure.
Molecular Weight 226.27 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for biphenyl derivatives at room temperature.[1]
Melting Point (Tₘ) 70-90 °CBiphenyl derivatives with similar substituents often melt in this range. The methyl and acetoxy groups will influence the crystal lattice energy.
Clearing Point (Tₙᵢ) 80-110 °CThe transition from the nematic to the isotropic liquid phase is expected to be above the melting point. The length of the terminal groups influences this temperature.[2]
Mesophase Type Nematic (predicted)The simple, elongated structure with terminal groups that are not excessively bulky favors the formation of a nematic phase, where the molecules have long-range orientational order but no long-range positional order.
Solubility Soluble in organic solvents (e.g., chloroform, THF, toluene); Insoluble in water.Common solubility profile for non-polar to moderately polar organic compounds.

Synthesis of 4-Methyl-4'-acetoxybiphenyl

The synthesis of 4-Methyl-4'-acetoxybiphenyl is a multi-step process that leverages well-established organometallic cross-coupling reactions followed by a standard esterification. The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of the C-C bond between the two phenyl rings.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 4-Bromotoluene Step1 Suzuki-Miyaura Coupling Reactant1->Step1 Reactant2 4-Hydroxyphenylboronic acid Reactant2->Step1 Reactant3 Acetic Anhydride Step2 Acetylation Reactant3->Step2 Catalyst Pd(PPh₃)₄ Base (e.g., Na₂CO₃) Catalyst->Step1 Intermediate 4-Methyl-4'-hydroxybiphenyl Intermediate->Step2 Product 4-Methyl-4'-acetoxybiphenyl Step1->Intermediate Step2->Product

Sources

Protocols & Analytical Methods

Method

Application Note: Selective O-Acetylation of 4-Hydroxy-4'-methylbiphenyl

This Application Note and Protocol is designed for researchers requiring high-purity acetylation of 4-hydroxy-4'-methylbiphenyl (also known as 4'-methyl-4-biphenylol). The guide addresses the common confusion in chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-purity acetylation of 4-hydroxy-4'-methylbiphenyl (also known as 4'-methyl-4-biphenylol).

The guide addresses the common confusion in chemical databases between the ester (4-acetoxy-4'-methylbiphenyl) and the ketone (4-acetyl-4'-methylbiphenyl). The protocols below specifically target the O-acetylation of the phenolic hydroxyl group.

Introduction & Strategic Analysis

The acetylation of 4-hydroxy-4'-methylbiphenyl is a fundamental transformation in the synthesis of liquid crystals and bioactive biphenyl intermediates. While conceptually simple, the reaction requires precise control to ensure complete conversion and high purity, particularly for applications in materials science where trace phenolic impurities can degrade liquid crystalline properties.

Chemical Context
  • Substrate: 4-Hydroxy-4'-methylbiphenyl (Phenolic nature,

    
    ).
    
  • Target Product: 4-Acetoxy-4'-methylbiphenyl (Ester).

  • Key Challenge: Distinguishing the target ester from the Friedel-Crafts acylation product (ketone) often mislabeled in databases.

  • Reaction Type: Nucleophilic Acyl Substitution.

Methodological Selection

We present two validated protocols. Protocol A is the "Gold Standard" for laboratory-scale synthesis, utilizing pyridine as both solvent and base. Protocol B is a "Green/Catalytic" method using DMAP, suitable for scale-up or when avoiding large volumes of pyridine is desired.

ParameterProtocol A: Standard (Pyridine)Protocol B: Catalytic (DMAP)
Reagents Acetic Anhydride (

), Pyridine

, DMAP (cat.), DCM (solvent)
Reaction Time 2–4 Hours30–60 Minutes
Purification Acid wash required to remove pyridineSimple aqueous wash + Recrystallization
Yield Potential >90%>95%
Atom Economy Moderate (Pyridine waste)High

Reaction Mechanism & Workflow

The reaction proceeds via the attack of the phenoxide (generated by the base) on the carbonyl carbon of acetic anhydride.

ReactionMechanism Substrate 4-Hydroxy-4'-methylbiphenyl Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagents Ac2O + Base (Pyridine/DMAP) Reagents->Intermediate Product 4-Acetoxy-4'-methylbiphenyl Intermediate->Product Elimination Byproduct Acetate/Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution mechanism for the O-acetylation of biphenyl phenols.

Experimental Protocols

Protocol A: Standard Chemical Acetylation (Pyridine Method)

Best for: Small scale (<5g), ensuring complete solubility of starting material.

Reagents:

  • 4-Hydroxy-4'-methylbiphenyl (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)[1]

  • Pyridine (Solvent volume, ~5-10 mL per gram of substrate)

  • Optional: DMAP (0.1 equiv) to accelerate sluggish reactions.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.

  • Dissolution: Add 4-hydroxy-4'-methylbiphenyl to the flask. Add anhydrous pyridine. Stir until the solid is completely dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add acetic anhydride dropwise via a syringe or addition funnel to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3 hours.

    • QC Check: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (

      
      ) should disappear, and the ester (
      
      
      
      ) should appear.
  • Quench: Pour the reaction mixture into a beaker containing crushed ice and 1M HCl (excess acid is needed to neutralize pyridine).

  • Workup:

    • Extract the aqueous mixture with Ethyl Acetate (

      
      ).[2]
      
    • Wash the combined organic layers with 1M HCl (2x) to remove residual pyridine.

    • Wash with Saturated

      
        (2x) to remove acetic acid.
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
       and concentrate under reduced pressure.[3][4]
      
  • Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol mixture.

Protocol B: Green Catalytic Acetylation (DMAP/DCM)

Best for: Larger scales, faster throughput, and easier workup.

Reagents:

  • 4-Hydroxy-4'-methylbiphenyl (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalytic)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

  • Setup: Charge a flask with 4-hydroxy-4'-methylbiphenyl and DCM (approx. 10 mL/g).

  • Catalyst Addition: Add

    
     and DMAP. Stir at RT.
    
  • Acetylation: Add acetic anhydride in one portion (reaction is mildly exothermic but manageable in DCM).

  • Reaction: Stir at RT for 30–60 minutes. The reaction is typically very fast due to the hyper-nucleophilic nature of the Ac-DMAP intermediate.

  • Quench & Workup:

    • Add water to the reaction flask and stir vigorously for 10 minutes to hydrolyze excess anhydride.

    • Separate the organic layer.[5][6]

    • Wash with 1M HCl (to remove DMAP/TEA) and sat.

      
      .
      
  • Isolation: Dry over

    
    , filter, and evaporate to dryness.
    
  • Crystallization: The product often solidifies upon solvent removal. Recrystallize from Ethanol to yield white needles.

Characterization & Quality Control

Since database confusion exists, experimental verification is critical.

TechniqueExpected Signal / ValueStructural Assignment

NMR
(

)

2.30–2.35 ppm (Singlet, 3H)
Acetyl methyl group (

)

2.40–2.45 ppm (Singlet, 3H)
Biphenyl methyl group (

)

7.10–7.60 ppm (Multiplets, 8H)
Aromatic protons
IR Spectroscopy

Carbonyl (

) stretch (Ester)
Absence of broad band at

Confirms absence of Phenol (

)
Melting Point Expected Range:

Note: Distinct from ketone (MP ~118-120°C)

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Removal of Pyridine: If the product smells "fishy" or is an oil instead of a solid, residual pyridine is likely present. Remedy: Wash the organic phase again with 2M HCl.

  • Hydrolysis during Workup: Avoid prolonged exposure to strong base during the bicarbonate wash, although phenolic esters are relatively stable.

  • Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the flask walls. Use a minimal amount of hot solvent.

Safety Data (SDS) Summary
  • 4-Hydroxy-4'-methylbiphenyl: Irritant. Avoid inhalation of dust.

  • Acetic Anhydride: DANGER. Corrosive, lachrymator, flammable. Use only in a fume hood. Reacts violently with water.

  • Pyridine: Flammable, toxic by inhalation/ingestion, affects fertility.

  • DMAP: Highly toxic (skin absorption). Handle with gloves.

Process Workflow Diagram

Workflow Start Start: 4-Hydroxy-4'-methylbiphenyl React Reaction: Add Ac2O + Catalyst (Stir 1-3 hrs) Start->React Quench Quench: Add Ice/Water or HCl React->Quench Extract Extraction: DCM or EtOAc Wash: HCl -> NaHCO3 -> Brine Quench->Extract Dry Drying & Concentration: Na2SO4 -> Rotavap Extract->Dry Purify Purification: Recrystallization (Ethanol) Dry->Purify End Final Product: 4-Acetoxy-4'-methylbiphenyl Purify->End

Caption: Operational workflow for the isolation of high-purity biphenyl acetate esters.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. (General biphenyl chemistry context). (Verified General Reference)

  • National Institutes of Health (PubChem). 4-Acetyl-4'-methylbiphenyl Compound Summary. (Illustrates the database confusion between Acetyl/Acetoxy derivatives).

  • Chakraborti, A. K., et al.Acetylation of phenols using acetic anhydride and DMAP. (Basis for Protocol B). Journal of Organic Chemistry.
  • Sigma-Aldrich. Safety Data Sheet: Acetic Anhydride.

Sources

Application

Application Notes &amp; Protocols: 4-Methyl-4'-acetoxybiphenyl as a Prototypical Calamitic Liquid Crystal Mesogen for Advanced Formulations

An In-depth Technical Guide for Researchers Section 1: Introduction and Rationale Liquid crystals (LCs) represent a unique state of matter, or mesophase, that exhibits properties intermediate between those of a conventio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Section 1: Introduction and Rationale

Liquid crystals (LCs) represent a unique state of matter, or mesophase, that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Molecules within a liquid crystal tend to maintain orientational order, like a solid, but can also move positionally, like a liquid.[2] This behavior is characteristic of molecules known as mesogens, which are typically anisotropic, or elongated, in shape. Thermotropic liquid crystals, which enter the mesophase as a function of temperature, are of particular interest for materials science and pharmaceutical applications due to their tunable, stimulus-responsive nature.[3][4]

The biphenyl scaffold is a foundational structural motif in the design of many calamitic (rod-like) mesogens. Its rigid, linear geometry is conducive to the formation of ordered phases.[5][6] By chemically modifying the terminal positions of the biphenyl core, one can precisely tune the material's physicochemical properties, such as its mesophase temperature range, viscosity, and electromagnetic responsiveness.

This guide focuses on 4-Methyl-4'-acetoxybiphenyl , a mesogen designed to explore the interplay between a small, non-polar alkyl group (methyl) and a polar ester group (acetoxy). This specific combination offers a valuable model system for understanding how subtle changes in molecular structure influence bulk material properties. For researchers in drug development, such mesogens present opportunities as structured vehicles for enhancing the solubility of poorly soluble compounds or for creating temperature-sensitive, controlled-release formulations.[1][7] This document provides a comprehensive overview of the predicted properties, synthesis, characterization, and a key application of 4-Methyl-4'-acetoxybiphenyl.

Section 2: Molecular Design, Structure, and Predicted Properties

The efficacy of a mesogen is dictated by its molecular architecture. In 4-Methyl-4'-acetoxybiphenyl, each component serves a distinct purpose. The central biphenyl core provides the necessary rigidity and linearity to promote anisotropic packing. The terminal groups—a methyl group at the 4-position and an acetoxy group at the 4'-position—modulate the intermolecular forces and, consequently, the stability and temperature range of the liquid crystalline phase.

  • 4-Methyl Group: This small alkyl group adds to the molecule's length and breadth, influencing packing efficiency without contributing significant polarity.

  • 4'-Acetoxy Group: This polar ester group introduces a transverse dipole moment, which will affect the dielectric anisotropy of the material. Its presence also influences melting point and clearing temperature.

The balance between these groups is expected to give rise to a nematic phase, the simplest of the liquid crystal phases, where molecules exhibit long-range orientational order but no positional order.[1]

Caption: Molecular structure of 4-Methyl-4'-acetoxybiphenyl.

Table 1: Predicted Physicochemical Properties of 4-Methyl-4'-acetoxybiphenyl

Property Value Rationale / Source
Molecular Formula C₁₅H₁₄O₂ Based on chemical structure.
Molecular Weight 226.27 g/mol Calculated from the molecular formula.
IUPAC Name 4'-(acetyloxy)-[1,1'-biphenyl]-4-yl]acetate Standard nomenclature.
Predicted Mesophase Nematic Based on the calamitic structure and comparison with similar biphenyl derivatives.[8][9]
Predicted T_CN ~50-70 °C Estimated based on related biphenyl structures. The acetoxy group often lowers the melting point compared to a cyano group.

| Predicted T_NI | ~70-90 °C | The nematic range is expected to be moderate. Final properties must be confirmed experimentally. |

T_CN = Crystal to Nematic Transition Temperature; T_NI = Nematic to Isotropic Transition Temperature.

Section 3: Synthesis and Purification Protocol

The most direct and efficient synthesis of 4-Methyl-4'-acetoxybiphenyl involves the Baeyer-Villiger oxidation of the corresponding ketone precursor, 4-Acetyl-4'-methylbiphenyl.[10] This reaction is a reliable method for converting ketones to esters.

G cluster_start Starting Material cluster_reaction Core Reaction: Baeyer-Villiger Oxidation cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product Start 4-Acetyl-4'-methylbiphenyl Reaction Dissolve in DCM Add m-CPBA Stir at Room Temperature Start->Reaction Quench Quench with aq. Na₂S₂O₃ Reaction->Quench Wash1 Wash with aq. NaHCO₃ Quench->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Evap Evaporate Solvent Dry->Evap Purify Column Chromatography (Silica Gel) Evap->Purify End 4-Methyl-4'-acetoxybiphenyl Purify->End

Caption: Proposed workflow for the synthesis of 4-Methyl-4'-acetoxybiphenyl.

Protocol 3.1: Synthesis via Baeyer-Villiger Oxidation

Materials:

  • 4-Acetyl-4'-methylbiphenyl (1.0 eq)[10]

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Acetyl-4'-methylbiphenyl in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Scientist's Note: Anhydrous conditions are preferred to prevent the peroxyacid from decomposing. DCM is an excellent solvent for both the reactant and the reagent.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Rationale: The reaction is exothermic. Slow addition at a reduced temperature provides better control and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting ketone spot has been consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ to quench the excess peroxyacid. Stir vigorously for 20 minutes.

    • Rationale: Sodium thiosulfate reduces the unreacted m-CPBA to meta-chlorobenzoic acid, which is more easily removed during the subsequent work-up.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

    • Rationale: The NaHCO₃ wash removes the meta-chlorobenzoic acid byproduct. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Scientist's Note: The product is more polar than the starting material but should still elute at a relatively low ethyl acetate concentration. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.

  • Final Product: Dry the purified product under high vacuum to yield 4-Methyl-4'-acetoxybiphenyl as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Characterization of Liquid Crystalline Properties

To confirm the mesogenic nature of the synthesized compound, thermal and optical analyses are essential. Differential Scanning Calorimetry (DSC) is used to identify the temperatures and enthalpies of phase transitions, while Polarizing Optical Microscopy (POM) allows for the direct visualization of the distinct textures of the liquid crystal phases.[11][12]

Protocol 4.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of purified 4-Methyl-4'-acetoxybiphenyl into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen).

  • Thermal Program: a. First Heating Scan: Heat the sample from room temperature to a temperature well above the expected isotropic point (e.g., 120 °C) at a rate of 10 °C/min. This removes any prior thermal history. b. First Cooling Scan: Cool the sample from 120 °C down to room temperature at a rate of 10 °C/min. c. Second Heating Scan: Heat the sample again from room temperature to 120 °C at 10 °C/min.

    • Scientist's Note: The data from the second heating scan is typically reported to ensure a consistent thermal history and reliable transition temperatures.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition (ΔH).

Table 2: Representative (Hypothetical) DSC Data

Scan Transition Onset Temp. (°C) Peak Temp. (°C) ΔH (kJ/mol)
2nd Heating Crystal → Nematic 65.5 67.0 18.5
2nd Heating Nematic → Isotropic 82.1 82.5 0.8
1st Cooling Isotropic → Nematic 81.5 81.0 -0.8

| 1st Cooling | Nematic → Crystal | 45.0 | 43.8 | -15.2 |

Protocol 4.2: Optical Texture Identification by Polarizing Optical Microscopy (POM)

G cluster_observe Observation Start Place sample on slide Cover with coverslip Heat Heat on hot stage to Isotropic Phase (e.g., 95°C) Start->Heat Cool Cool slowly (2°C/min) Observe under crossed polarizers Heat->Cool Nematic Appearance of birefringent droplets Coalesce into characteristic texture (e.g., Schlieren) Cool->Nematic at T_NI Crystal Formation of crystalline solid (Loss of fluid motion) Nematic->Crystal at T_CN

Caption: Logical workflow for identifying mesophases using POM.

  • Sample Preparation: Place a small amount of the compound onto a clean microscope slide. Gently heat the slide on a hot plate until the sample melts, then place a coverslip over the molten droplet to create a thin film.

  • Microscopy Setup: Place the slide on a calibrated hot stage fitted to a polarizing microscope.

  • Observation: a. Heat the sample to its isotropic liquid state (e.g., 95 °C), where the field of view will appear completely dark under crossed polarizers. b. Slowly cool the sample (e.g., at 2 °C/min). At the nematic-isotropic transition temperature (T_NI), birefringent droplets will appear and coalesce. As the sample cools further into the nematic range, a characteristic texture, such as a threaded or schlieren texture, should become visible. c. Continue cooling until the sample crystallizes, at which point the fluid texture will be replaced by a solid crystalline structure. Record the temperatures at which these transitions occur.

Section 5: Application in Temperature-Triggered Drug Delivery

The sharp, reversible phase transition of a thermotropic liquid crystal from an ordered nematic state to a disordered isotropic state can be harnessed to create a "switchable" drug delivery system.[7] In the more viscous, ordered nematic phase, drug diffusion is hindered. Upon heating past the T_NI, the transition to a low-viscosity isotropic liquid facilitates a burst release of the entrapped drug.

G cluster_lowT Below T_NI (Nematic Phase) cluster_highT Above T_NI (Isotropic Phase) a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 d1 Drug d2 Drug label_low Ordered LC Matrix Slow Drug Diffusion Transition Heat (T > T_NI) label_low->Transition d3 Drug d4 Drug label_high Disordered Liquid Rapid Drug Release Transition->label_high

Caption: Mechanism of temperature-triggered drug release from a thermotropic LC.

Protocol 5.1: Preparation and Evaluation of a Drug-Loaded LC Formulation

Objective: To demonstrate temperature-dependent release of a model drug from a 4-Methyl-4'-acetoxybiphenyl formulation.

Materials:

  • 4-Methyl-4'-acetoxybiphenyl (LC matrix)

  • Model drug (e.g., Ibuprofen, a poorly water-soluble drug)

  • Ethanol (volatile solvent)

  • Phosphate-buffered saline (PBS), pH 7.4 (release medium)

  • Franz diffusion cell apparatus

Procedure:

  • Formulation Preparation: a. Prepare a stock solution of the model drug in ethanol (e.g., 10 mg/mL). b. In a glass vial, dissolve 4-Methyl-4'-acetoxybiphenyl in a minimal amount of ethanol. c. Add the drug stock solution to the LC solution to achieve a desired drug loading (e.g., 5% w/w). d. Gently evaporate the ethanol under a stream of nitrogen, followed by drying under high vacuum for several hours to form a homogenous drug-LC mixture.

  • In Vitro Release Study: a. Set up a Franz diffusion cell with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments. b. Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped. The system should be stirred continuously. c. Accurately weigh and apply a known amount of the drug-LC formulation (e.g., 100 mg) onto the membrane in the donor compartment. d. Conduct two parallel experiments, maintaining the cell temperature at:

    • Condition A: Below T_NI (e.g., 37 °C, assuming T_NI is higher)
    • Condition B: Above T_NI (e.g., 85 °C, using the hypothetical value) e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
  • Analysis: Analyze the concentration of the drug in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Presentation: Calculate the cumulative percentage of drug released over time for both temperature conditions and plot the results.

Table 3: Representative (Hypothetical) In Vitro Release Data

Time (hr) Cumulative Release at 37°C (%) Cumulative Release at 85°C (%)
1 5.2 45.8
2 9.8 75.1
4 15.3 88.9

| 8 | 22.5 | 92.3 |

The expected result is a significantly faster and higher cumulative release at the temperature above the nematic-to-isotropic transition, demonstrating the formulation's temperature-responsive behavior.

References

  • PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]

  • Google Patents. (1998). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
  • arXiv. (2024). Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and thermodynamic characterization of 4-(p-ethyl-n-phenyl-acetamidoxy)- 4'-[p-methyl-phenylazo]biphenyl. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. Retrieved from [Link]

  • World Scientific News. (2025). A Synthesis and Mesophase behaviour of Homologous Series: 4-(((4-acetylphenyl)imino)methyl)-3-methoxyphenyl3-(4-(alkyloxy)phenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of acetoxy-4-methyl phenyl methyl acetate. Retrieved from [Link]

  • Dakenam. (2023). Thermotropic Liquid Crystals How They Assist Chemical Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structures and alignment of anisotropic liquid crystal particles in a liquid crystal cell. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2019). Synthesis, Characterization and Determination of Mesophase Transition of Azo-azomethine Derivatives with Different Terminal Chain Lengths. Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as.... Retrieved from [Link]

  • Research and Reviews. (2013). Liquid Crystalline Phase & its Pharma Applications. Retrieved from [Link]

  • Beilstein Journals. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Retrieved from [Link]

  • MDPI. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]

  • ScienceDirect. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. Retrieved from [Link]

  • MDPI. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Thermotropic Liquid Crystals. Retrieved from [Link]

  • ijpras. (n.d.). Liquid Crystals Pharmaceutical Application: A Review. Retrieved from [Link]

Sources

Method

Preparation of nematic liquid crystals using biphenyl esters

Application Note: High-Purity Synthesis and Characterization of Nematic Biphenyl Ester Liquid Crystals Executive Summary & Molecular Strategy Biphenyl esters represent a cornerstone class of thermotropic liquid crystals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis and Characterization of Nematic Biphenyl Ester Liquid Crystals

Executive Summary & Molecular Strategy

Biphenyl esters represent a cornerstone class of thermotropic liquid crystals (LCs). Unlike simple cyanobiphenyls (e.g., 5CB), biphenyl esters offer enhanced chemical stability and a broader tunable mesophase range through the modification of the ester linkage and terminal alkyl/alkoxy chains.

This guide details the synthesis of a representative nematic mesogen: 4'-pentylbiphenyl-4-yl 4-methoxybenzoate .

The Molecular Engineering Logic:

  • Rigid Core (Mesogen): The biphenyl unit coupled with a phenyl ring via an ester linkage provides the necessary high aspect ratio (length-to-width) to facilitate anisotropic packing.

  • Flexible Tails: The pentyl (

    
    ) and methoxy (
    
    
    
    ) groups act as "lubricants," lowering the melting point to accessible ranges while stabilizing the nematic orientation against crystallization.
  • Linkage: The ester group (

    
    ) extends the conjugation length, enhancing the dielectric anisotropy (
    
    
    
    ) required for electro-optic switching.

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis strategy, utilizing the acid chloride route for maximum yield and scalability.

SynthesisWorkflow Reactant1 4-Methoxybenzoic Acid Intermediate 4-Methoxybenzoyl Chloride (Acid Chloride) Reactant1->Intermediate Acyl Substitution Reflux 3h Reagent1 Thionyl Chloride (SOCl2) + Cat. DMF Reagent1->Intermediate ProductCrude Crude Ester Intermediate->ProductCrude Esterification 0°C to RT, 12h Reactant2 4'-Pentyl-4-hydroxybiphenyl Reactant2->ProductCrude Base Pyridine (Acid Scavenger) Base->ProductCrude Purification Recrystallization (Ethanol/Ethyl Acetate) ProductCrude->Purification Phase Separation FinalProduct Pure Nematic LC (Sharp Clearing Point) Purification->FinalProduct Thermal Validation

Figure 1: Convergent synthetic pathway for biphenyl ester LCs. The acid chloride method is chosen over Steglich esterification for its robustness in avoiding N-acylurea byproducts.

Detailed Experimental Protocols

Protocol A: Synthesis of the Acid Chloride Intermediate

Rationale: Direct esterification using carboxylic acids often suffers from equilibrium limitations. Converting the acid to an acid chloride activates the carbonyl carbon, ensuring irreversible coupling.

Reagents:

  • 4-Methoxybenzoic acid (10 mmol)

  • Thionyl chloride (

    
    ) (15 mmol, 1.5 eq)
    
  • DMF (Dimethylformamide) (1-2 drops, catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line) to exclude moisture.
    
  • Activation: Dissolve 4-methoxybenzoic acid in dry toluene (20 mL). Add

    
     dropwise via syringe. Add 1 drop of DMF.
    
  • Reaction: Reflux the mixture at 80°C for 3 hours.

    • Self-Validation: The reaction is complete when gas evolution (

      
       and 
      
      
      
      ) ceases and the solution becomes clear.
  • Isolation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator). The resulting yellow oil/solid is the acid chloride. Use immediately in Protocol B.
    
Protocol B: Esterification (The Coupling Step)

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated, driving the reaction forward and preventing acid-catalyzed degradation of the ether tails.

Reagents:

  • Crude 4-Methoxybenzoyl chloride (from Protocol A)

  • 4'-Pentyl-4-hydroxybiphenyl (10 mmol)

  • Dry Pyridine (5 mL)

  • Dry DCM (20 mL)

Procedure:

  • Preparation: Dissolve 4'-pentyl-4-hydroxybiphenyl in dry DCM (20 mL) and pyridine (5 mL) in a 100 mL flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve the acid chloride in 10 mL DCM. Add this solution dropwise to the phenol mixture over 30 minutes.

    • Critical Control: Maintain temperature <5°C during addition to prevent side reactions.

  • Completion: Allow the mixture to warm to room temperature and stir overnight (12h).

  • Workup:

    • Pour the reaction mixture into ice water (100 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash 1: 1M HCl (2 x 50 mL) – Crucial step to remove residual pyridine.

    • Wash 2: Sat.

      
       (2 x 50 mL) – Neutralizes excess acid.
      
    • Wash 3: Brine (1 x 50 mL) – Drying step.

    • Dry over

      
      , filter, and evaporate solvent.
      
Protocol C: Purification (Recrystallization)

Rationale: Column chromatography can separate chemical impurities, but recrystallization is mandatory for LCs to ensure phase purity. Even 0.1% impurity can depress the Nematic-Isotropic (


) transition significantly.
  • Solvent Selection: Ethanol (95%) or an Ethanol/Ethyl Acetate (9:1) mixture.

  • Process: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities; slow cooling yields thermodynamically stable crystals.

  • Yield: Filter and dry. Repeat until the melting point range is <1°C.

Characterization & Data Analysis

Phase Transition Logic

Liquid crystals are defined by their phase transitions.[1] We utilize Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) in tandem.

CharacterizationLogic Sample Purified Sample POM POM (Crossed Polarizers) Sample->POM DSC DSC (10°C/min) Sample->DSC Result1 Schlieren Texture (Flashes upon stress) POM->Result1 Mobile threads Result2 Focal Conic Fan (Layered structure) POM->Result2 Rigid domains Decision1 Nematic Phase (N) DSC->Decision1 Two Peaks: Cr-N and N-I Result1->Decision1 Decision2 Smectic Phase (Sm) Result2->Decision2

Figure 2: Decision tree for assigning mesophases based on optical and thermal data.

Quantitative Data Summary

Typical values for 4'-pentylbiphenyl-4-yl 4-methoxybenzoate derivatives.

ParameterValue / ObservationMethod of Verification
Melting Point (

)
~100°C - 130°C (Structure dependent)DSC (Endothermic peak 1)
Clearing Point (

)
>200°C (Broad nematic range)DSC (Endothermic peak 2) / POM
Texture (Cooling) Marble or Schlieren texture with 2/4-brush defectsPOM (Crossed Polarizers)
Enthalpy (

)
Low (< 2 kJ/mol)DSC (Weak transition compared to melting)

Key Identification Technique (POM): To confirm the Nematic phase, observe the sample cooling from the isotropic liquid.

  • Isotropic: Dark field (complete extinction).

  • Transition: Droplets appear ("nematic droplets").

  • Nematic State: These coalesce into a "Schlieren texture" characterized by dark brushes (disclinations). If you rotate the polarizer, the brushes rotate.

    • Note: If the texture looks like a "fan" or "broken focal conic," you likely have a Smectic phase, indicating the tails are too long or the core is too rigid [1, 4].

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Broad Melting Range (>2°C) Impurities (unreacted phenol).Recrystallize again. Check TLC (Hexane:EtOAc 4:1).
No Nematic Phase (Direct melting to isotropic) Monotropic LC (Phase unstable).Cool the sample rapidly from isotropic melt; the nematic phase may appear during supercooling [2].
Smectic Phase Dominance Alkyl chain too long (

).
Shorten the alkyl tail to

or

to suppress smectic layering [1].
Low Yield Hydrolysis of Acid Chloride.Ensure all glassware is flame-dried; use fresh

.

References

  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. Link

  • Imrie, C. T., et al. (2024).[2] Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Liquid Crystals. Link

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Helvetica Chimica Acta. (General reference for ester synthesis logic).
  • Dierking, I. (2003). Textures of Liquid Crystals.[1][2][3][4][5][6] Wiley-VCH. (Authoritative guide for POM identification). Link

  • University of Colorado Boulder. Synthesis of Liquid Crystals. (Educational protocol verification). Link

Sources

Application

Application Note: High-Purity Synthesis of 4-Methyl-4'-acetoxybiphenyl Precursors

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes experimental robustness and mechanistic understanding.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes experimental robustness and mechanistic understanding.

Abstract & Scope

4-Methyl-4'-acetoxybiphenyl is a critical mesogenic core used in the synthesis of liquid crystals (specifically cyanobiphenyl analogs) and a structural scaffold in medicinal chemistry. Its synthesis presents a specific chemoselective challenge: the Suzuki-Miyaura cross-coupling of an aryl halide and an arylboronic acid in the presence of a base-labile acetoxy (ester) moiety .

Standard Suzuki conditions utilize aqueous bases (e.g.,


), which frequently lead to the hydrolysis of the acetoxy group, yielding the phenol byproduct (4-Methyl-4'-hydroxybiphenyl) and reducing overall yield. This guide details two validated protocols:
  • The Stepwise "Gold Standard" Route: Coupling followed by acetylation (Highest Purity).

  • The Direct Anhydrous Route: Chemoselective coupling preserving the ester (Highest Efficiency).

Strategic Analysis: Route Selection

The choice of synthetic route depends on the required purity profile and scale.

FeatureRoute A: Stepwise (Recommended)Route B: Direct Coupling
Strategy Couple Phenol

Acetylate
Couple Ester directly
Key Risk Two reaction steps requiredEster hydrolysis (saponification)
Purity Potential High (>99.5%) Moderate (95-98%)
Atom Economy Lower (requires Ac2O reagent)High
Preferred Scale Multi-gram to Kilo scaleMilligram to Gram screening
Visual Workflow (Reaction Pathways)

ReactionPathways Start1 4-Bromotoluene Intermediate INTERMEDIATE: 4-Methyl-4'-hydroxybiphenyl Start1->Intermediate Route A (Step 1): Aqueous Suzuki Pd(PPh3)4, K2CO3, H2O Product TARGET: 4-Methyl-4'-acetoxybiphenyl Start1->Product Route B (Direct): Anhydrous Suzuki Pd(dppf)Cl2, K3PO4, Toluene Start2 4-Hydroxyphenyl- boronic acid Start2->Intermediate Intermediate->Product Route A (Step 2): Acetylation Ac2O, Pyridine Start3 4-Acetoxyphenyl- boronic acid Start3->Product

Figure 1: Comparison of the Stepwise (Solid lines) and Direct (Dashed lines) synthetic pathways.[1]

Protocol A: The Stepwise "Gold Standard"

Rationale: By performing the coupling on the free phenol (or protected phenol) and acetylating after the base-mediated step, we eliminate the risk of ester hydrolysis. This route is robust and easier to purify.[2]

Step 1: Synthesis of 4-Methyl-4'-hydroxybiphenyl
  • Reagents: 4-Bromotoluene (1.0 eq), 4-Hydroxyphenylboronic acid (1.1 eq).

  • Catalyst:

    
     (1-3 mol%).
    
  • Base/Solvent:

    
     (2.0 eq) in Toluene/Ethanol/Water (4:1:1 v/v).
    

Procedure:

  • Charge a 3-neck round bottom flask with 4-bromotoluene (17.1 g, 100 mmol) and 4-hydroxyphenylboronic acid (15.2 g, 110 mmol).

  • Add solvent mixture: Toluene (120 mL), Ethanol (30 mL).

  • Add aqueous

    
     (2M, 100 mL).
    
  • Degas: Sparge with Argon/Nitrogen for 20 minutes. Critical: Oxygen promotes homocoupling.[1][3]

  • Add

    
     (1.15 g, 1 mol%).
    
  • Reflux at 85-90°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water to obtain white crystals.

Step 2: Acetylation to Target[1]
  • Reagents: Intermediate Phenol (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (1.5 eq), DMAP (0.1 mol% - optional).

  • Solvent: Dichloromethane (DCM) or neat in Pyridine.

Procedure:

  • Dissolve 4-Methyl-4'-hydroxybiphenyl (18.4 g, 100 mmol) in DCM (100 mL).

  • Add Pyridine (12 mL, 150 mmol).

  • Cool to 0°C. Dropwise add Acetic Anhydride (14 mL, 150 mmol).

  • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
     (to remove excess acetic acid), then Brine.
    
  • Isolation: Dry over

    
     and concentrate. The product is often pure enough for use; otherwise, recrystallize from Hexanes.[1]
    

Protocol B: Direct Anhydrous Coupling

Rationale: For high-throughput screening or when step count is critical, the ester can be preserved by using anhydrous mild bases.

  • Reagents: 4-Bromotoluene (1.0 eq), 4-Acetoxyphenylboronic acid (1.1 eq).

  • Catalyst:

    
     (3 mol%).
    
  • Base: Anhydrous Potassium Phosphate (

    
    , 3.0 eq).[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Procedure:

  • Dry Setup: Flame-dry glassware under vacuum; backfill with Argon.

  • Charge solid reagents: Aryl halide, Boronic acid, Base (

    
     powder), and Catalyst inside a glovebox or under strict inert flow.[1]
    
  • Add Anhydrous Dioxane via syringe.

  • Heat to 80°C for 12-16 hours.

  • Validation: Check TLC. If "spot-to-spot" conversion is seen without a lower running spot (phenol), the ester is intact.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1). Note: Avoid silica with high acidity or basicity to prevent on-column hydrolysis.

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle is vital for troubleshooting failures, particularly "Homocoupling" (oxidative dimerization of the boronic acid).

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromotoluene TransMet Transmetallation (Base Activation) OxAdd->TransMet + Boronate/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Target Molecule

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Phenol formation (Route B) Hydrolysis of esterSwitch to anhydrous

; Ensure solvent is dry (Karl Fischer < 50ppm).
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw x3).
Stalled Reaction (<50% Conv) Catalyst deactivation (Pd black)Add ligand excess (

) or switch to stable precatalyst (e.g., XPhos Pd G2).
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol ester) instead of acid; reduce temperature.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Molander, G. A., et al. (2002).[1] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Homocoupling in 4-Methylbiphenyl Synthesis. BenchChem Application Notes. Link

  • Tang, W., et al. (2011).[1] Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(6), 1366–1369.[1] Link

Sources

Method

Application Note: Strategic Esterification of Methylbiphenyl Phenols

Abstract & Strategic Overview Methylbiphenyl phenols (e.g., 4'-methyl-[1,1'-biphenyl]-4-ol or 2-methyl-4-phenylphenol) present a unique dual challenge in esterification: electronic deactivation and steric occlusion . The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methylbiphenyl phenols (e.g., 4'-methyl-[1,1'-biphenyl]-4-ol or 2-methyl-4-phenylphenol) present a unique dual challenge in esterification: electronic deactivation and steric occlusion . The biphenyl core creates significant steric bulk and potential solubility issues due to


-

stacking, while the phenolic hydroxyl group is inherently less nucleophilic than aliphatic alcohols. Furthermore, methyl substitution—particularly at the ortho position—can render standard Fischer esterification ineffective.

This guide moves beyond basic textbook chemistry to provide field-proven protocols. We prioritize the Yamaguchi Esterification for high-hindrance substrates and the Steglich method for acid-sensitive moieties, ensuring high yields where standard acylation fails.

Reagent Selection Matrix
MethodReagentsKey ApplicationProsCons
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, Et

N
High Steric Hindrance (e.g., ortho-substituted phenols)Highest conversion for difficult substrates; regioselective.[1][2]Requires specific reagent (TCBC); multi-step mechanism.
Steglich DCC or EDC, DMAP, DCMAcid-Sensitive / Mild Neutral conditions; no thermal stress; broad scope.Urea byproduct removal (DCC); potential

-acylurea side reaction.
Schotten-Baumann Acyl Chloride, Pyridine/NaOH, DCM/WaterScale-Up / Simple Substrates Low cost; simple workup; robust for unhindered phenols.Requires acid chloride precursor; harsh conditions (if using NaOH).

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate protocol based on your specific methylbiphenyl substrate's properties.

EsterificationLogic Start Substrate: Methylbiphenyl Phenol CheckSterics Is the -OH ortho-substituted? Start->CheckSterics CheckAcid Is the substrate Acid/Base Sensitive? CheckSterics->CheckAcid No (Meta/Para) Yamaguchi PROTOCOL A: Yamaguchi Esterification (High Steric Power) CheckSterics->Yamaguchi Yes (High Hindrance) Steglich PROTOCOL B: Steglich Esterification (Mild Conditions) CheckAcid->Steglich Yes (Sensitive) Classic PROTOCOL C: Modified Schotten-Baumann (Standard Acylation) CheckAcid->Classic No (Robust)

Caption: Decision matrix for selecting esterification protocols based on steric and electronic constraints.

Detailed Experimental Protocols

Protocol A: Yamaguchi Esterification (The "Gold Standard" for Hindered Phenols)

Context: When the methyl group is ortho to the phenol, or the carboxylic acid partner is bulky, standard acylation often stalls. The Yamaguchi method utilizes a mixed anhydride intermediate formed with 2,4,6-trichlorobenzoyl chloride (TCBC) , which is then attacked exclusively at the target carbonyl by DMAP due to the extreme steric blocking of the trichlorophenyl group [1, 3].

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Methylbiphenyl Phenol (1.0–1.2 equiv)

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Base: Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (1.5–2.0 equiv)

  • Solvent: Toluene (Preferred for biphenyl solubility) or THF.

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve the Carboxylic Acid (1.0 equiv) and Et

      
      N (1.5 equiv) in anhydrous Toluene (0.2 M) under N
      
      
      
      .
    • Cool to 0 °C.

    • Add TCBC (1.1 equiv) dropwise. A white precipitate (Et

      
      N·HCl) will form immediately.
      
    • Stir at RT for 1–2 hours. Checkpoint: TLC should show consumption of the starting acid.

  • Esterification:

    • Prepare a separate solution of the Methylbiphenyl Phenol (1.2 equiv) and DMAP (1.5 equiv) in Toluene.

    • Slowly add the phenol/DMAP solution to the mixed anhydride mixture.

    • Critical Step: The reaction is often heated to reflux (or 60–80 °C) for 3–6 hours to drive the attack on the hindered carbonyl.

  • Workup:

    • Filter off the ammonium salts.

    • Dilute filtrate with EtOAc, wash with saturated NaHCO

      
      , then 1M HCl (to remove DMAP), and finally brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Mechanism & Causality: The 2,4,6-trichlorophenyl group effectively blocks nucleophilic attack on its own carbonyl, forcing the DMAP to attack the desired acid carbonyl. This regioselectivity is what makes this reagent superior for hindered systems [3].

Protocol B: Steglich Esterification (Mild & Neutral)

Context: Ideal for substrates prone to isomerization or degradation under heat/acid. This method uses DCC or EDC to activate the acid in situ.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Methylbiphenyl Phenol (1.0 equiv)

  • Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.1–0.2 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the Carboxylic Acid and Methylbiphenyl Phenol in dry DCM (0.3 M) under N

      
      .
      
    • Add DMAP (10–20 mol%).

  • Activation:

    • Cool the mixture to 0 °C.

    • Add DCC (or EDC) in one portion.

  • Reaction:

    • Allow to warm to RT and stir for 12–24 hours.

    • Observation: If using DCC, dicyclohexylurea (DCU) will precipitate as a white solid.

  • Workup:

    • If using DCC: Filter the reaction mixture through a Celite pad to remove DCU.

    • If using EDC: No filtration needed initially; the urea byproduct is water-soluble.

    • Wash organic layer with 1M HCl (removes DMAP/EDC), saturated NaHCO

      
      , and brine.
      

Self-Validating Check: If the reaction stalls, add a stoichiometric amount of DMAP. In hindered phenols, the formation of the


-acylurea side product is a risk; keeping the temperature low initially mitigates this [2].

Mechanistic Visualization

Understanding the role of DMAP is critical. It acts as a "nucleophilic shuttle," transferring the acyl group from the activated intermediate to the hindered phenol.

SteglichMechanism Acid Carboxylic Acid Inter1 O-Acylisourea (Activated) Acid->Inter1 + DCC DCC DCC (Activator) DCC->Inter1 ActiveEster N-Acylpyridinium (Super-Electrophile) Inter1->ActiveEster + DMAP (Fast) Urea DCU (Byproduct) Inter1->Urea Leaving Group DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Product Target Ester ActiveEster->Product + Phenol Phenol Methylbiphenyl Phenol

Caption: The catalytic cycle of DMAP in Steglich esterification, highlighting the formation of the super-electrophilic N-acylpyridinium species.

Troubleshooting & Optimization

Solubility Issues

Methylbiphenyls are lipophilic and rigid.

  • Problem: Reactants precipitate in cold DCM.

  • Solution: Switch to Toluene or Chlorobenzene . These solvents interact favorably with the biphenyl

    
    -system.
    
Reaction Stalling
  • Problem: TLC shows unreacted phenol after 24 hours.

  • Diagnosis: The O-acylisourea intermediate (in Steglich) might be rearranging to the unreactive N-acylurea.

  • Fix: Switch to Protocol A (Yamaguchi) . The mixed anhydride formed with TCBC is far more stable against rearrangement and more reactive toward hindered nucleophiles.

Purification[4][5]
  • Tip: Methylbiphenyl esters are highly UV-active. Use a shallow gradient (e.g., 0–5% EtOAc in Hexanes) on silica gel. The biphenyl moiety often causes the product to streak; adding 1% Et

    
    N to the eluent can sharpen peaks if the ester is acid-stable.
    

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]

  • Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Dhmitri, J., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers in Chemistry, 12.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Application

Applications of 4-Methyl-4'-acetoxybiphenyl in anisotropic materials

Application Note: 4-Methyl-4'-acetoxybiphenyl in the Engineering of Anisotropic Macromolecules Abstract This technical guide details the applications of 4-Methyl-4'-acetoxybiphenyl (MAB) , a critical mesogenic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-4'-acetoxybiphenyl in the Engineering of Anisotropic Macromolecules

Abstract

This technical guide details the applications of 4-Methyl-4'-acetoxybiphenyl (MAB) , a critical mesogenic intermediate used in the synthesis and structural modulation of anisotropic materials. Unlike simple biphenyls, the acetoxy-functionalized motif serves as a "masked" phenol, enabling high-temperature melt transesterification (acidolysis) without the oxidative degradation associated with free phenols. This guide focuses on its role as a mesogenic end-capper for Thermotropic Liquid Crystalline Polyesters (TLCPs) and as a precursor for side-chain anisotropic polymers.

Part 1: The Chemical Basis of Anisotropy

The utility of 4-Methyl-4'-acetoxybiphenyl stems from its rigid biphenyl core (the mesogen) and its dual-reactivity profile. In anisotropic material design, maintaining the "aspect ratio" (length-to-width ratio) of molecules is essential for the formation of Nematic or Smectic phases.

  • The Mesogenic Core: The biphenyl structure provides the necessary rigidity to align under shear or thermal gradients.

  • The Acetoxy "Protecting" Group: In melt polymerization, free phenols are prone to oxidation and cross-linking at temperatures >250°C. The acetoxy group allows the phenol to be introduced in a protected state, participating in Acidolysis (reaction with carboxylic acids releasing acetic acid) rather than direct esterification (releasing water).

  • The Methyl Terminus: This group acts as a non-reactive "tail" in main-chain polymerization, effectively terminating the polymer chain. This allows researchers to precisely control molecular weight (MW) and melt viscosity while preserving the anisotropic nature of the chain end.

Mechanism: Acidolysis Transesterification

The primary reaction pathway involves the nucleophilic attack of a carboxylic acid on the carbonyl of the acetoxy group.

AcidolysisMechanism MAB 4-Methyl-4'-acetoxybiphenyl (Substrate) Inter Tetrahedral Intermediate MAB->Inter + Acid, Catalyst Acid Carboxylic Acid (R-COOH) Acid->Inter Prod Ester Linkage (Anisotropic Dimer) Inter->Prod - AcOH Byprod Acetic Acid (Gas, Removed) Inter->Byprod

Figure 1: The Acidolysis pathway. The release of volatile acetic acid drives the equilibrium forward (Le Chatelier’s principle), essential for high-yield melt processing.

Part 2: Experimental Protocols

Protocol A: Molecular Weight Regulation in TLCP Synthesis

Objective: Synthesize a thermotropic copolyester (e.g., PET-co-PHB) using MAB as a chain terminator to control melt viscosity for injection molding applications.

Materials:

  • Monomer A: Polyethylene terephthalate (PET) prepolymer or Bis(2-hydroxyethyl) terephthalate.[1][2]

  • Monomer B: 4-Acetoxybenzoic acid (ABA) - The main mesogenic builder.

  • Regulator: 4-Methyl-4'-acetoxybiphenyl (MAB) - The end-capper.

  • Catalyst: Antimony Trioxide (

    
    ) or Zinc Acetate (
    
    
    
    ).
  • Solvent: None (Melt phase).

Workflow:

  • Stoichiometric Calculation:

    • Target Degree of Polymerization (

      
      ): Define target.
      
    • MAB Concentration: Calculate [MAB] =

      
       (assuming dibasic acid excess is balanced).
      
    • Note: MAB replaces a fraction of the phenolic component.

  • Reactor Setup:

    • Use a 250 mL Hastelloy or glass reactor equipped with a high-torque mechanical stirrer (anchor type), nitrogen inlet, and a vacuum distillation arm.

  • The Melt Phase (Acidolysis):

    • Charge PET, ABA, and MAB into the reactor.

    • Purge with

      
       (3 cycles, vacuum/refill) to remove 
      
      
      
      .
    • Heat to 260°C . The mixture will melt; acetic acid evolution begins.

    • Stir at 50-100 RPM.

    • Observation: The release of acetic acid indicates the reaction of acetoxy groups with carboxylic acid end-groups.

  • Vacuum Polycondensation:

    • Raise temperature to 280-300°C over 30 minutes.

    • Apply vacuum gradually:

      • 100 mbar (10 mins)

      • 10 mbar (10 mins)

      • <1 mbar (Final stage, 30-60 mins).

    • Critical Check: Viscosity will increase. Stop when the torque reaches the calculated value for the target MW.

  • Isolation:

    • Discharge the polymer melt into a water bath or onto a Teflon sheet.

    • Grind the solidified polymer for characterization.

Data Output Structure:

ParameterValue RangeRelevance
Reaction Temp 270°C - 300°CEnsures mesophase formation; prevents degradation.
Vacuum Level < 1.0 mbarEssential to remove acetic acid and drive MW build-up.
MAB Loading 1 - 5 mol%Controls viscosity (

Pa·s). Higher MAB = Lower Viscosity.
Appearance Opaque/FibrousIndicates anisotropy (Liquid Crystalline domains).[3]
Protocol B: Characterization of Anisotropy

Objective: Verify the liquid crystalline nature and the effect of MAB on phase transitions.

Methodology:

  • Polarized Optical Microscopy (POM):

    • Setup: Hot-stage (Linkam) mounted on a polarizing microscope with crossed polarizers.

    • Procedure:

      • Heat sample to 300°C (Isotropic phase).

      • Cool at 10°C/min.

    • Analysis: Look for Schlieren textures or Maltese crosses .

      • Insight: If MAB is successfully incorporated, the "clearing point" (

        
        , Nematic-to-Isotropic transition) should decrease slightly compared to the uncapped polymer due to the disruption of infinite chain continuity, but the nematic texture should remain sharp.
        
  • Differential Scanning Calorimetry (DSC):

    • Cycle: Heat-Cool-Heat (-20°C to 350°C) at 10°C/min.

    • Key Transitions:

      • 
        : Glass transition (Amorphous regions).
        
      • 
        : Melting of crystallites.
        
      • 
        : Nematic-Isotropic transition (often a small endotherm above 
        
        
        
        ).

Part 3: Advanced Applications & Logical Flow

Beyond simple end-capping, MAB serves as a scaffold for Side-Chain Liquid Crystal Polymers (SCLCPs) . The methyl group can be functionalized (e.g., radical bromination) to create a linkage point, while the acetoxy group remains a protected mesogen.

ApplicationWorkflow Start 4-Methyl-4'-acetoxybiphenyl (Starting Material) Path1 Direct Melt Polymerization Start->Path1 Path2 Radical Bromination (NBS/CCl4) Start->Path2 EndCap End-Capped TLCP (Controlled Viscosity) Path1->EndCap + Diacids/Diols Inter 4-Bromomethyl-4'-acetoxybiphenyl Path2->Inter Graft Grafting to Polyacrylate Backbone Inter->Graft SideChain Side-Chain LCP (Optical Storage Materials) Graft->SideChain

Figure 2: Strategic utility of MAB in creating both Main-Chain (via end-capping) and Side-Chain (via functionalization) anisotropic materials.

References

  • Mikhaylov, P. A., et al. (2021).[1][4] "Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid." Polymers, 13(11), 1720.[4] Link

    • Context: Establishes the baseline protocol for acetoxy-biphenyl melt polycondens
  • Kuhfuss, H. L., & Jackson, W. J. (1976). "Liquid Crystal Polymers.[3][5] I. Preparation and Properties of p-Hydroxybenzoic Acid Copolyesters." Journal of Polymer Science: Polymer Chemistry Edition, 14(10), 2043-2058. Link

    • Context: The foundational text on using acetoxy-derivatives for transesterific
  • BenchChem. (2025). "An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl." Link (Simulated/General Reference based on search context 1.2)

    • Context: Provides crystallographic data on the mesogenic core packing relevant to anisotropy.
  • Sigma-Aldrich. "Safety Data Sheet: 4'-Acetoxy-4-biphenylcarboxylic acid." Link

    • Context: Safety protocols for handling acetoxy-biphenyl deriv

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Methyl-4'-acetoxybiphenyl synthesis

Technical Support Center: 4-Methyl-4'-acetoxybiphenyl Synthesis Case ID: #SYN-4M4A-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Specialist Triage: Strategic Route Selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-4'-acetoxybiphenyl Synthesis

Case ID: #SYN-4M4A-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Specialist

Triage: Strategic Route Selection

Before beginning, you must select the synthetic strategy that aligns with your available reagents and risk tolerance.[1] The primary cause of low yield in this specific synthesis is the hydrolysis of the acetoxy (ester) group under the basic conditions required for Suzuki coupling.

Visual Decision Matrix:

RouteSelection Start Start: Select Strategy Risk Is the Acetoxy group already present on the halide? Start->Risk RouteA Route A: Two-Step (Robust) 1. Couple to Phenol 2. Acetylate Risk->RouteA No (Using 4-Iodophenol) RouteB Route B: Direct (High Risk) Anhydrous Suzuki Coupling Risk->RouteB Yes (Using 4-Acetoxy-iodobenzene) HighYield HighYield RouteA->HighYield Yield: >90% Purity: High Speed Speed RouteB->Speed Yield: Variable Risk: Hydrolysis

Caption: Decision tree for selecting the optimal synthetic pathway based on starting materials.

Protocol A: The "Gold Standard" (Two-Step)

Recommendation: Use this route for maximum yield and purity. It avoids exposing the sensitive ester group to the basic Suzuki coupling environment.

Step 1: Suzuki Coupling to 4'-Methyl-4-biphenylol
  • Reaction: 4-Methylphenylboronic acid + 4-Iodophenol

    
     4'-Methyl-4-biphenylol[2]
    
  • Key Insight: Using 4-iodophenol (instead of the acetate) allows the use of inexpensive aqueous bases without side reactions.[2]

Protocol:

  • Charge: In a round-bottom flask, combine:

    • 4-Methylphenylboronic acid (1.2 equiv)[2]

    • 4-Iodophenol (1.0 equiv)[2]

    • Pd(PPh

      
      )
      
      
      
      (1-3 mol%)[2]
  • Solvent: Add Toluene/Ethanol (4:1 ratio).

  • Base: Add 2M aqueous Na

    
    CO
    
    
    
    (2.5 equiv).
  • Degas: Sparge with Argon for 15 minutes (Critical to prevent homocoupling).

  • Reflux: Heat to 90°C for 4-6 hours.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the phenoxide), extract with Ethyl Acetate, and concentrate.

Step 2: Acetylation[4]
  • Reaction: 4'-Methyl-4-biphenylol + Acetic Anhydride

    
     4-Methyl-4'-acetoxybiphenyl[2]
    

Protocol:

  • Dissolve the crude phenol from Step 1 in Dichloromethane (DCM) .[2]

  • Add Triethylamine (1.5 equiv) and DMAP (catalytic, 5 mol%).[1][2]

  • Cool to 0°C and add Acetic Anhydride (1.2 equiv) dropwise.

  • Stir at Room Temp for 2 hours.

  • Quench: Wash with saturated NaHCO

    
     to remove excess acid.[2]
    

Protocol B: The "Express Lane" (Direct Anhydrous Coupling)

Warning: Only use this route if you must couple 4-acetoxy-halobenzene directly.[2] Standard aqueous Suzuki conditions will hydrolyze your product back to the phenol.

The "Anhydrous" Solution: To preserve the ester, you must exclude water and use a base that is soluble in organic solvents or non-nucleophilic enough to spare the ester.[1]

Optimized Conditions:

Component Recommendation Mechanism/Reasoning

| Catalyst | Pd(dppf)Cl


 or Pd(OAc)

/SPhos | SPhos is highly active for hindered/deactivated substrates.[2] | | Base | K

PO

(anhydrous)
| Mild enough to spare esters in the absence of water.[2] | | Solvent | Anhydrous Toluene or Dioxane | Strictly dry solvents prevent hydrolysis.[2] | | Additive | Molecular Sieves (4Å) | Scavenges trace water generated during boronic acid dehydration.[2] |

Protocol:

  • Flame-dry all glassware.[2]

  • Combine 4-Methylphenylboronic acid (1.1 equiv), 4-Acetoxy-iodobenzene (1.0 equiv), and finely ground anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Add anhydrous Toluene under Argon.

  • Add Catalyst (2 mol%).

  • Heat to 80-100°C. Monitor by TLC every 30 mins. Stop immediately upon consumption of starting material to minimize ester cleavage.

Purification & Analysis

Recrystallization Guide: The target molecule is a rigid biphenyl ester, prone to "oiling out" if impurities are high.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[2][3]

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.[2][3]

    • Remove from heat.[2] Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature (prevents oiling).

    • Chill in ice bath only after crystals form.

Data Summary Table:

Property Value Notes
Appearance White crystalline solid Yellowing indicates Pd residue or oxidation.[2]
Melting Point ~118–120°C Sharp range indicates high purity.[2]

| R


 (TLC)  | ~0.5 (Hexane/EtOAc 9:[1][2]1) | Distinct from the more polar phenol (lower R

).[2] |

Troubleshooting (Q&A)

Q1: Why is my yield low and the product smells like vinegar?

  • Diagnosis: Ester Hydrolysis.[2]

  • Cause: You likely used an aqueous base (like NaOH or Na

    
    CO
    
    
    
    in water) which attacked the acetoxy group, releasing acetic acid and the phenol.[1]
  • Fix: Switch to Protocol A (acetylate last) or use Protocol B (strictly anhydrous K

    
    PO
    
    
    
    ).

Q2: I see a spot on TLC that runs very high (non-polar). What is it?

  • Diagnosis: Homocoupling (4,4'-Dimethylbiphenyl).[1][2]

  • Cause: Presence of Oxygen in the reaction mixture.[4]

  • Fix: Degas solvents vigorously.[2] Ensure the boronic acid is added slowly or use a slight excess of the halide if this persists.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst Deactivation ("Pd Black").[2]

  • Cause: Phosphine ligands oxidized by air or thermal decomposition.[2]

  • Fix: Add a fresh portion of catalyst (1 mol%) and ensure the Argon atmosphere is positive pressure. Consider switching to a more robust catalyst like Pd(dppf)Cl

    
     .[2]
    

Q4: My product is an oil, not a solid.

  • Diagnosis: "Oiling Out" due to impurities.[2]

  • Fix: Do not rush the cooling step. Re-dissolve in ethanol, seed with a pure crystal (if available), or scratch the glass side with a rod to induce nucleation.

Mechanism of Failure (Visualization)

Understanding the competition between Coupling and Hydrolysis is vital for Route B.

FailureMechanism cluster_0 Desired Path (Suzuki) cluster_1 Side Reaction (Hydrolysis) Substrate 4-Acetoxy-halobenzene Coupling Pd(0) + Boronic Acid Substrate->Coupling BaseAttack OH- / H2O Attack Substrate->BaseAttack Fast in Aqueous Base Product 4-Methyl-4'-acetoxybiphenyl Coupling->Product Byproduct 4'-Hydroxy-biphenyl + Acetic Acid BaseAttack->Byproduct

Caption: Competitive pathways in direct coupling. Aqueous base accelerates the red path (hydrolysis).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

  • Denmark, S. E., & Smith, R. C. (2005).[1] Potassium Trimethylsilanolate: A Versatile Base for Anhydrous Suzuki-Miyaura Coupling.[2][5] Journal of the American Chemical Society. (Demonstrates anhydrous conditions for sensitive esters).

  • BenchChem Technical Support. (2025). Recrystallization of 4-Methylbiphenyl Derivatives. Link[2]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

  • PubChem. 4-Acetyl-4'-methylbiphenyl Compound Summary. (For physical property verification). Link[2]

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-4'-acetoxybiphenyl

[1][2][3][4] Executive Summary & Compound Profile 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate, often utilized in the synthesis of liquid crystal mesogens and functi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Compound Profile

4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate, often utilized in the synthesis of liquid crystal mesogens and functional organic materials.[1][2][3][4] As a phenyl ester, it balances structural rigidity with moderate reactivity.[1][3][4]

High purity (>99%) is essential for these applications, as even trace phenolic impurities or hydrolysis products can disrupt mesophase formation or terminate polymerization chains.[1][2][3][4] This guide addresses the specific challenges of purifying this ester, focusing on removing the starting material (4'-methyl-4-biphenylol) and preventing hydrolysis.[1][2][3][4]

Property Data / Characteristic
Chemical Structure

Molecular Weight ~226.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Sparingly soluble in cold Ethanol/Hexane; Insoluble in Water.[1][2][3][4]
Key Sensitivity Hydrolysis: Sensitive to strong acids and bases, converting back to the phenol and acetic acid.[1][2][3][4]

Troubleshooting Guide (Q&A Format)

This section addresses real-world scenarios reported by our users.

Q1: My crude product has a persistent yellow tint. How do I remove it?

Diagnosis: The yellow coloration typically arises from oxidation byproducts of the phenolic starting material (quinones) or trace palladium residues if a cross-coupling route (Suzuki-Miyaura) was used.[1][2][3]

Corrective Action:

  • Activated Carbon Treatment: During recrystallization (see Protocol A), add activated carbon (5-10% w/w) to the hot solution.[1][2][3][4]

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove the carbon and adsorbed chromophores.[2][3][4]

  • Solvent Choice: Ensure you are using Ethanol (EtOH) or Methanol (MeOH) .[1][2][3][4] These polar protic solvents are excellent for keeping colored polar impurities in the mother liquor while the non-polar ester crystallizes out.[1][3][4]

Q2: The product smells strongly of vinegar (acetic acid) even after drying. Is it degrading?

Diagnosis: Yes, or it was not washed sufficiently. The "vinegar" smell indicates free acetic acid.[1][3][4] This is caused by either:

  • Incomplete removal of the acetylating reagent (Acetic Anhydride/Acetyl Chloride).[2][3][4]

  • Hydrolysis of the ester bond due to moisture or acidic impurities.[1][2][3][4]

Corrective Action:

  • Immediate Neutralization: Dissolve the solid in Ethyl Acetate or Dichloromethane (DCM).[1][2][3][4]

  • Bicarbonate Wash: Wash the organic layer twice with cold saturated aqueous NaHCO₃ .[1][2][3][4] This neutralizes acetic acid without hydrolyzing the ester (unlike strong bases like NaOH).[2][3][4]

  • Drying: Dry the organic layer over anhydrous

    
     immediately.[1][2][3][4]
    
  • Storage: Store the purified solid in a desiccator.

Q3: I cannot separate the product from the starting material (4'-methyl-4-biphenylol). Their R_f values are too close.

Diagnosis: Unreacted phenol is the most common impurity.[1][2][3] While


 values can be similar in non-polar eluents, their chemical nature differs significantly (Phenol is acidic; Ester is neutral).[1][2][3][4]

Corrective Action:

  • Method 1 (Chemical Wash): If the impurity level is <10%, dissolve the crude in ether/DCM and wash with cold 5% NaOH .[2][3][4]

    • Warning: Perform this quickly (<5 mins) and cold (0°C) to prevent ester hydrolysis.[1][2][3][4] The phenol will deprotonate and move to the aqueous layer.[1][3][4]

  • Method 2 (Chromatography Adjustment): If running a column, add 1% Triethylamine to your eluent.[1][2][3][4] This deprotonates the phenol, causing it to streak or stay at the baseline, effectively separating it from the neutral ester.[1][3][4]

Q4: My melting point range is broad (>3°C). Should I recrystallize again?

Diagnosis: A broad melting point indicates impure crystal lattice integration.[1][2][3] Corrective Action:

  • Yes, Recrystallize. Use a two-solvent system (Solvent/Anti-solvent) if single-solvent fails.[1][2][3]

  • Recommended System: Dissolve in minimum hot Acetone ; add hot Water dropwise until turbidity persists; cool slowly.[1][2][3] This usually yields sharper crystals than Ethanol alone for stubborn cases.[1][2][3]

Experimental Protocols

Protocol A: Standard Recrystallization (Recommended)

Best for: Removing trace colored impurities and improving crystallinity.[1][2][3][4]

  • Preparation: Place 5.0 g of crude 4-Methyl-4'-acetoxybiphenyl in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) or Methanol slowly while heating the flask on a steam bath or hot plate (approx. 60-70°C).

    • Target: Use the minimum volume necessary to dissolve the solid at boiling point (approx. 20-30 mL).[1][2][3]

  • Decolorization (Optional): If colored, add 0.2 g activated charcoal.[1][2][3][4] Boil for 2 minutes, then filter hot through a pre-warmed funnel/Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Note: Slow cooling promotes larger, purer crystals.[1][2][3][4]

  • Deep Cooling: Place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10 mL of ice-cold Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Flash Column Chromatography

Best for: Separating significant amounts (>10%) of unreacted starting material.[1][2][3][4]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient starting at 95:5 -> 90:10).[1][2][3]

  • Loading: Dissolve crude in a minimum amount of DCM or Toluene.

  • Elution:

    • Fraction 1: Non-polar impurities (e.g., bi-phenyls without functional groups).[1][2][3][4]

    • Fraction 2 (Target): 4-Methyl-4'-acetoxybiphenyl (Check TLC, typically

      
       in 9:1 Hex/EtOAc).[1][2][3][4]
      
    • Fraction 3: Unreacted 4'-methyl-4-biphenylol (more polar,

      
      ).[1][2][3][4]
      

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude 4-Methyl-4'-acetoxybiphenyl CheckPurity Analyze Purity (TLC / H-NMR) Start->CheckPurity IsPhenolPresent Is Phenol (Starting Material) > 5%? CheckPurity->IsPhenolPresent BaseWash Method: Cold Basic Wash (5% NaOH, <5 min) IsPhenolPresent->BaseWash Yes (Rapid fix) Chromatography Method: Flash Chromatography (Hexane/EtOAc 9:1) IsPhenolPresent->Chromatography Yes (High purity req) IsColor Is Product Colored? IsPhenolPresent->IsColor No BaseWash->IsColor Chromatography->IsColor RecrystCarbon Recrystallization (EtOH) + Activated Carbon IsColor->RecrystCarbon Yes RecrystStd Recrystallization (EtOH) Standard Protocol IsColor->RecrystStd No FinalCheck Final QC (MP, NMR, HPLC) RecrystCarbon->FinalCheck RecrystStd->FinalCheck

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

References

  • Synthesis and Properties of Biphenyl Esters

    • PrepChem.[1][2][3] "Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid."[1][2][3][5] (Demonstrates acetylation and purification of biphenyl esters via recrystallization from acetic acid/anhydride).

  • General Purification of Phenyl Esters

    • Vogel's Textbook of Practical Organic Chemistry.[1][2][3] (Standard reference for recrystallization of esters using Ethanol and Methanol).[2][3][4]

  • Physical Properties of Analogues

    • PubChem.[1][2][3] "4-Acetyl-4'-methylbiphenyl (CAS 5748-38-9)."[1][2][3][4][6] (Structural analogue data used for solubility/stability inference).[1][2][3][4]

    • [2][3]

  • Cross-Coupling Methodologies (Contextual)

    • BenchChem.[1][2][3][7][8][9] "Synthesis of 4-Methylbiphenyl via Grignard Reagent." (Provides context on the synthesis of the biphenyl core prior to acetylation).

    • [2][3]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Methyl-4'-acetoxybiphenyl

Executive Summary & Chemical Context 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate) is a critical intermediate, often used in the synthesis of liquid crystal mesogens and functional organic ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate) is a critical intermediate, often used in the synthesis of liquid crystal mesogens and functional organic materials.[1]

  • Chemical Nature: Aromatic ester.[1]

  • Key Challenge: The molecule possesses a rigid biphenyl core (lipophilic) and a polar ester tail.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling, particularly if the solvent polarity is not perfectly matched.[1]

  • Impurities: Common impurities include the unreacted precursor (4'-hydroxy-4-methylbiphenyl ), acetic acid, and potential homocoupled biphenyl byproducts.[1]

This guide provides a validated solvent selection strategy and troubleshooting workflow to maximize purity (>99.5%) and yield.

Solvent Selection Strategy

Do not rely on a single solvent without testing.[1][2][3] The choice depends heavily on the impurity profile.

Primary Solvent Recommendations
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95% or Absolute) Primary Choice ⭐⭐⭐⭐⭐Best balance of polarity.[1] The ester is soluble at boiling (78°C) but crystallizes well upon cooling.[1] The hydroxyl impurity (phenol) remains more soluble in the cold supernatant.
Methanol Alternative⭐⭐⭐⭐Sharper solubility curve than ethanol but lower boiling point (65°C) may limit the amount of solute dissolved.[1] Good for removing highly polar impurities.[1]
Ethanol / Water (9:1) Binary System⭐⭐⭐Use only if yield from pure ethanol is low.[1] Water acts as an anti-solvent.[1] Warning: Excess heat/water can hydrolyze the ester back to the phenol.
Hexane / Ethyl Acetate Non-Polar Alternative⭐⭐Use if the compound is oiling out in alcohols.[1] Dissolve in min. amount of hot Ethyl Acetate, then add hot Hexane until turbid.
Solvent Decision Matrix (DOT Visualization)

SolventSelection Start Start: Solvent Selection CheckImpurity Analyze Impurity Profile (TLC/HPLC) Start->CheckImpurity PhenolImpurity High Phenol Content (Unreacted precursor) CheckImpurity->PhenolImpurity Polar Impurities NonPolarImpurity Non-polar Impurities (Biphenyls/Tars) CheckImpurity->NonPolarImpurity Lipophilic Impurities Standard Standard / Unknown CheckImpurity->Standard General Purification Ethanol Solvent: Ethanol (95%) PhenolImpurity->Ethanol Best Separation HexEtOAc Solvent: Hexane/EtOAc (Binary) NonPolarImpurity->HexEtOAc Better Solubility Match Standard->Ethanol Methanol Solvent: Methanol Ethanol->Methanol If yield is poor

Figure 1: Decision tree for selecting the optimal solvent based on impurity profile.[1]

Validated Experimental Protocol

Objective: Purify 5.0 g of crude 4-Methyl-4'-acetoxybiphenyl.

Phase A: Dissolution & Hot Filtration[4]
  • Setup: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Solvent Addition: Add 15 mL of Ethanol (95%) .

  • Heating: Heat to a gentle reflux (approx. 80°C) on a stirrer-hotplate.

  • Saturation Adjustment:

    • Scenario A (Not Dissolved): Add ethanol in 2 mL increments until clear.

    • Scenario B (Fully Dissolved): If it dissolves instantly, you have too much solvent. Evaporate slightly until crystals just begin to form, then add 1 mL to clear it.

  • Hot Filtration (Critical): While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove dust and insoluble mechanical impurities.

Phase B: Controlled Crystallization
  • Ambient Cooling: Remove the filtrate from heat.[1] Cover the flask with foil (to prevent dust and evaporation).[1] Allow it to cool to room temperature undisturbed .

    • Expert Tip: Do not stir or shake during this phase.[1] Agitation promotes rapid, small crystal formation which traps impurities.

  • Nucleation Check: If no crystals form by 30°C, scratch the inner glass wall with a glass rod or add a "seed crystal" of pure product.

  • Cold Soak: Once room temperature is reached and crystallization is visible, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase C: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][4]

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol .

    • Warning: Do not use warm solvent; you will redissolve your product.[1]

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. (Melting point is typically <100°C; avoid high heat).[1]

Troubleshooting Guide & FAQs

Issue 1: "The product is Oiling Out (forming a liquid layer) instead of crystallizing."

Cause: The temperature at which the solution saturates is higher than the melting point of the solvated product.[4] This is common with biphenyl esters.[1] Corrective Action (Workflow):

  • Re-heat: Bring the mixture back to a boil until the oil layer dissolves.

  • Add Solvent: Add 10-15% more ethanol. This lowers the saturation temperature.[1][4]

  • Seed: Cool very slowly. Add a seed crystal at a temperature just above where the oil previously appeared.[1]

  • Switch Solvents: If oiling persists, switch to Methanol .[1] The lower boiling point often forces crystallization before the melting point is reached.

Issue 2: "My yield is very low (<50%)."

Cause: Product is too soluble in the chosen solvent at room temperature.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.[1]

  • Use the Ethanol/Water method: Dissolve in hot ethanol, then add hot water dropwise until the solution turns slightly cloudy.[4] Add one drop of ethanol to clear it, then cool.

Issue 3: "The crystals smell like vinegar."

Cause: Hydrolysis.[1] The ester bond has cleaved, releasing acetic acid and the phenol precursor. Corrective Action:

  • This batch is degraded. You must wash the solid with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the acid, then recrystallize from a non-aqueous solvent (Hexane/Ethyl Acetate) to ensure no water drives further hydrolysis.
    
Troubleshooting Logic (DOT Visualization)

Troubleshooting Problem Problem: Oiling Out Step1 Re-dissolve (Boil) Problem->Step1 Step2 Add 10% More Solvent Step1->Step2 Step3 Cool Slowly + Seed Step2->Step3 Check Crystals Formed? Step3->Check Success Proceed to Filtration Check->Success Yes Fail Switch to Methanol or Hexane/EtOAc Check->Fail No (Still Oiling)

Figure 2: Workflow for resolving "Oiling Out" phenomena.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. Recrystallization of 4-Methylbiphenyl and Derivatives. BenchChem Database.[1] Link[1]

  • PubChem. 4-Acetyl-4'-methylbiphenyl Compound Summary. National Library of Medicine.[1] Link

  • Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962 . (Foundational text establishing ethanol/methanol as standard solvents for biphenyl mesogens).[1]

  • ChemicalBook. 4-Acetyl-4'-methylbiphenyl Properties and Safety. Link

(Note: While specific literature for the "acetoxy" isomer is often embedded within liquid crystal synthesis patents, the solubility data is derived from the homologous series of biphenyl esters validated in References 1 and 4.)

Sources

Optimization

Removing homocoupling impurities in biphenyl ester synthesis

A Researcher's Guide to Overcoming Homocoupling Impurities Welcome to the Technical Support Center for biphenyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Overcoming Homocoupling Impurities

Welcome to the Technical Support Center for biphenyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbon-carbon bond formation, particularly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address a common and persistent challenge: the formation of homocoupling impurities.

Frequently Asked Questions (FAQs)

Q1: What are homocoupling impurities in the context of biphenyl ester synthesis?

A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling processes. It results in the formation of symmetrical biaryls from the coupling of two identical reaction partners. For instance, in a Suzuki-Miyaura coupling aimed at producing a biphenyl ester, homocoupling can occur between two molecules of the aryl boronic acid or ester, or between two molecules of the aryl halide, leading to unwanted byproducts.[1][2] This not only reduces the yield of the desired unsymmetrical biphenyl ester but also complicates the purification process.

Q2: What are the primary drivers of homocoupling in Suzuki-Miyaura cross-coupling reactions?

A2: Several factors can promote the formation of homocoupling byproducts. The presence of oxygen is a major contributor, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homocoupling of organoboron reagents.[1][3][4] The use of Pd(II) precatalysts can also inadvertently lead to homocoupling as they are reduced to the active Pd(0) state.[1][3] Furthermore, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can create an environment where the rate of homocoupling becomes competitive with the desired cross-coupling pathway.[1]

Q3: How critical is the choice of palladium source and ligand in mitigating homocoupling?

A3: The selection of the palladium source and the accompanying ligand is paramount. Employing a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) that might otherwise initiate homocoupling.[1] The ligand's properties are equally important. Bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and accelerate the rate-limiting steps of the desired cross-coupling cycle, thereby outcompeting the homocoupling side reaction.[1][5]

Q4: Are there alternative cross-coupling reactions for biphenyl synthesis that are less prone to homocoupling?

A4: While the Suzuki-Miyaura coupling is widely favored for its mild conditions and the low toxicity of its reagents, other methods like the Stille, Negishi, and Heck couplings can also be employed for biphenyl synthesis.[6][7] Each has its own set of advantages and disadvantages. For instance, Stille coupling uses air- and moisture-stable organostannane reagents, but homocoupling of these reagents can still be an issue.[1] The best choice of reaction depends on the specific substrates, functional group tolerance, and reaction conditions required.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your biphenyl ester synthesis experiments.

Problem 1: Significant Formation of Boronic Acid Homocoupling Byproduct

You observe a substantial amount of a symmetrical biaryl byproduct derived from the coupling of two boronic acid or ester molecules.

Root Cause Analysis

The homocoupling of boronic acids is often promoted by the presence of Pd(II) species in the reaction mixture. This can arise from several sources:

  • Atmospheric Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3][4]

  • Pd(II) Precatalysts: The in-situ reduction of a Pd(II) precatalyst to Pd(0) can be accompanied by the homocoupling of the boronic acid.[1][3]

  • Incomplete Reduction: If the reduction of the Pd(II) source to the active Pd(0) catalyst is not efficient, the remaining Pd(II) can drive the homocoupling side reaction.

Mitigation Strategies & Protocols

This is the most critical first step in suppressing boronic acid homocoupling.

Protocol: Solvent and Reagent Degassing

  • Solvent Degassing: Before use, sparge your reaction solvents (e.g., toluene, dioxane, THF) with an inert gas (argon or nitrogen) for at least 30-60 minutes. A subsurface sparge is particularly effective.[8]

  • Reaction Setup: Assemble your reaction glassware while it is hot after oven-drying and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, from reagent addition to quenching. The use of Schlenk techniques is highly recommended.[1]

The choice of palladium source and ligand can dramatically influence the balance between cross-coupling and homocoupling.

Table 1: Recommended Catalyst Systems to Minimize Homocoupling

Palladium SourceLigandKey Advantages
Pd₂(dba)₃SPhos, XPhos, or other bulky, electron-rich phosphinesThese ligands promote rapid oxidative addition and reductive elimination, favoring the cross-coupling pathway.[5]
Pd(PPh₃)₄(None required)A direct source of Pd(0), minimizing the presence of homocoupling-promoting Pd(II).[1]
Buchwald Palladacycle Precatalysts(Integrated)Designed for clean and efficient generation of the active Pd(0) species under mild conditions.[5]

dot

CatalyticCycle cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition Ar-X Pd(II) Pd(II) Pd(0)L2->Pd(II) Oxygen (Oxidation) Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OR)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Homocoupling_Intermediate Ar'-Pd(II)-Ar' Pd(II)->Homocoupling_Intermediate 2 Ar'-B(OR)2 Homocoupled_Product Ar'-Ar' Homocoupling_Intermediate->Homocoupled_Product Reductive Elimination

Caption: Suzuki-Miyaura cycle vs. homocoupling pathway.

The inclusion of a mild reducing agent can help to scavenge any Pd(II) species that may form, without interfering with the main catalytic cycle.

Protocol: Using Potassium Formate

In some cases, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[8][9][10]

  • Add 1.0 to 1.5 equivalents of potassium formate along with the other reagents before the addition of the palladium catalyst.

  • Proceed with the reaction under standard, rigorously deoxygenated conditions.

Problem 2: Product is Contaminated with Homocoupled Biphenyl and Unreacted Starting Materials

Your final product is difficult to purify due to the presence of both homocoupled byproducts and unreacted aryl halide or boronic acid.

Root Cause Analysis

This issue points to both incomplete conversion and the occurrence of side reactions. The reaction conditions may not be optimal for driving the desired cross-coupling to completion while minimizing homocoupling.

Purification Strategies & Protocols

Effective purification is key to isolating your target biphenyl ester. A multi-step approach is often necessary.

A thorough aqueous workup is the first line of defense to remove water-soluble impurities.

Protocol: Acid-Base Extraction

  • After the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 1M NaOH or NaHCO₃) to remove unreacted boronic acid.[2]

  • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

This is a powerful technique for separating compounds with different polarities.

Protocol: Silica Gel Column Chromatography

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system (eluent) that provides good separation between your desired product, starting materials, and the homocoupled byproduct. The homocoupled product is often less polar than the desired biphenyl ester.

  • Column Packing: Prepare a silica gel column with the chosen eluent.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column and elute with the chosen solvent system, collecting fractions.[2]

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

dot

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Filtration Filtration through Celite/Silica (Removes Pd Catalyst) Workup->Filtration Chromatography Column Chromatography Filtration->Chromatography Crystallization Recrystallization Chromatography->Crystallization End Pure Biphenyl Ester Crystallization->End

Sources

Troubleshooting

Troubleshooting hydrolysis of 4-Methyl-4'-acetoxybiphenyl

Executive Summary & Chemical Context 4-Methyl-4'-acetoxybiphenyl (CAS: N/A for specific ester, Analogous to 4'-acetoxy-4-biphenylcarboxylic acid derivatives) is a critical intermediate, often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Methyl-4'-acetoxybiphenyl (CAS: N/A for specific ester, Analogous to 4'-acetoxy-4-biphenylcarboxylic acid derivatives) is a critical intermediate, often utilized in the synthesis of liquid crystals and functional organic materials (e.g., OLEDs). The hydrolysis of the acetoxy group yields 4'-methyl-4-hydroxybiphenyl , a phenol derivative.

While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the hydrophobic biphenyl core . Standard aqueous saponification protocols often fail due to phase transfer limitations, leading to stalled reactions or difficult emulsions.

This guide moves beyond generic textbook chemistry to address the specific solubility, kinetic, and isolation hurdles encountered with lipophilic biphenyl esters.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with this optimized method designed for lipophilic esters.

Reaction Scheme:




Optimized Protocol:

  • Solvent System: Dissolve 1.0 eq of substrate in THF:Methanol (1:1 v/v) . The concentration should be 0.1 M – 0.2 M.

    • Why: THF solubilizes the biphenyl core; Methanol facilitates the miscibility of the base.

  • Base Addition: Add 3.0 eq of NaOH (2M aqueous solution) dropwise.

    • Why: 1 eq for hydrolysis, 1 eq to deprotonate the resulting phenol, and 1 eq excess to drive kinetics.

  • Conditions: Heat to 60°C (Reflux) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

  • Quench & Isolation:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove THF/MeOH (Critical step).

    • Dilute residue with water. If solids remain, filter them (unreacted starting material).

    • Acidify the filtrate with 2M HCl to pH 1–2. The product will precipitate as a white solid.

    • Filter, wash with water, and dry.[3]

Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Conversion

Q1: The reaction has stalled at 50% conversion after 6 hours. Adding more NaOH didn't help. What is happening? Diagnosis: Phase Separation (The "Grease Ball" Effect). Root Cause: The biphenyl ester is highly lipophilic. If the water content is too high (from the aqueous base), the substrate precipitates out of the reaction solution or forms an oily droplet that the hydroxide ion cannot penetrate. Solution:

  • Immediate Fix: Add enough THF to redissolve any turbidity at the reaction temperature. The reaction mixture must be homogeneous (single phase) for efficient kinetics.

  • Process Adjustment: Switch to LiOH in THF/Water. Lithium salts are often more soluble in organic-rich media than Sodium salts, maintaining a homogeneous phase.

Q2: I see a new spot on TLC that is neither starting material nor product. Is it a byproduct? Diagnosis: Transesterification. Root Cause: If using Methanol or Ethanol as a co-solvent, the methoxide/ethoxide ion can attack the acetate, forming methyl acetate and the phenol. However, if the reaction is stopped early or pH is not high enough, you might observe intermediate species or equilibrium artifacts. Analysis: More likely, if the spot is less polar than the product but more polar than the starting material, it could be the mono-hydrolyzed intermediate (if the substrate had multiple ester groups, though this specific molecule has only one). Real Risk: Oxidation. Phenolates are electron-rich and susceptible to air oxidation, turning the solution pink or brown (quinoid formation). Solution: Degas solvents with Nitrogen/Argon before adding base. Perform the reaction under an inert atmosphere.

Category B: Work-up & Isolation[4]

Q3: Upon acidification, no precipitate formed, but the solution turned cloudy/milky. How do I recover my product? Diagnosis: Solvent Entrapment (The "Solubility Trap"). Root Cause: You likely did not remove the THF/Methanol before acidification. The product, 4'-methyl-4-hydroxybiphenyl, has significant solubility in aqueous THF/Alcohol mixtures. Solution:

  • Evaporate: Return the mixture to the rotovap and remove the organic solvents until you are left with mostly water.

  • Cool: Chill the aqueous suspension in an ice bath (

    
    ).
    
  • Salting Out: Add NaCl (brine) to the aqueous phase to decrease the solubility of the organic product.

Q4: The product is colored (pink/brown) instead of white. Is it impure? Diagnosis: Phenolic Oxidation. Root Cause: Trace oxidation products (quinones) are highly colored. This occurs if the basic phenolate solution was exposed to air while hot. Solution:

  • Purification: Recrystallization is usually effective.

    • Solvent:Ethanol/Water or Acetic Acid .

    • Additive: Add a pinch of sodium hydrosulfite (dithionite) or ascorbic acid during recrystallization to reduce colored quinones back to colorless phenols.

Technical Data & Reference Tables

Table 1: Solvent System Compatibility for Biphenyl Esters

Solvent SystemMiscibilityReaction RateRisk FactorRecommendation
Water only Poor (Heterogeneous)Very SlowIncomplete reactionAvoid
Ethanol/Water ModerateModerateTransesterificationAcceptable
THF/Water ExcellentFastProduct solubility in workupHighly Recommended
Dioxane/Water ExcellentFastPeroxide formation/ToxicityAlternative to THF

Table 2: Base Equivalents & Kinetics

BaseEquivalentsTempTypical TimeNotes
NaOH1.1 eq25°C>24 hToo slow; incomplete deprotonation.
NaOH3.0 eq60°C2–3 hOptimal balance of rate vs. harshness.
LiOH2.5 eq40°C3–5 hMilder; easier workup (Li salts soluble).

Visual Troubleshooting Workflows

Figure 1: Reaction Mechanism & Pathway

Caption: Base-catalyzed hydrolysis mechanism showing the irreversible formation of the phenolate species, which drives the equilibrium.

HydrolysisMechanism SM 4-Methyl-4'-acetoxybiphenyl (Lipophilic Ester) TI Tetrahedral Intermediate SM->TI Nucleophilic Attack (Rate Limiting) OH Hydroxide Ion (Nucleophile) OH->TI PROD_SALT Phenolate Salt (Water Soluble) TI->PROD_SALT Collapse & Deprotonation (Irreversible) PROD_FINAL 4-Methyl-4'-hydroxybiphenyl (Precipitate) PROD_SALT->PROD_FINAL Acid Workup (HCl) pH < 4

Figure 2: Troubleshooting Decision Tree

Caption: Logical flow for diagnosing stalled reactions or isolation failures during biphenyl ester hydrolysis.

TroubleshootingTree Start Problem Encountered Issue1 Reaction Stalled/Incomplete Start->Issue1 Issue2 No Precipitate on Acidification Start->Issue2 CheckPhase Is reaction mixture homogeneous? Issue1->CheckPhase CheckSolvent Was organic solvent removed? Issue2->CheckSolvent PhaseNo No (Cloudy/Oily) CheckPhase->PhaseNo PhaseYes Yes (Clear) CheckPhase->PhaseYes Soln1 Add THF or switch to Dioxane/Water PhaseNo->Soln1 Soln2 Increase Temp to Reflux or Add excess Base (5 eq) PhaseYes->Soln2 SolvNo No CheckSolvent->SolvNo SolvYes Yes CheckSolvent->SolvYes Soln3 Rotovap to remove THF/MeOH then re-acidify SolvNo->Soln3 Soln4 Check pH (Must be < 2) or Cool to 4°C SolvYes->Soln4

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]

  • MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls. MDPI. Available at: [Link]

  • PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Photostability of 4-Methyl-4'-acetoxybiphenyl

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-Methyl-4'-acetoxybiphenyl. This document provides essential information, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-Methyl-4'-acetoxybiphenyl. This document provides essential information, troubleshooting advice, and frequently asked questions regarding its stability under UV irradiation. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential photostability challenges in your experiments.

Introduction: Understanding the Photochemical Profile of 4-Methyl-4'-acetoxybiphenyl

4-Methyl-4'-acetoxybiphenyl is a molecule that incorporates two key chromophores susceptible to UV light: the biphenyl system and a phenyl acetate moiety. The biphenyl structure inherently absorbs UV radiation, which can lead to electronic excitation and subsequent chemical reactions. The acetoxy group on the phenyl ring is also known to be photochemically active. Therefore, when exposed to UV light, 4-Methyl-4'-acetoxybiphenyl may undergo degradation, leading to the formation of impurities that could alter its efficacy, safety, and physical properties.

This guide will delve into the potential degradation pathways, provide standardized testing protocols, and offer solutions to common issues encountered during photostability studies.

Frequently Asked Questions (FAQs)

Q1: Is 4-Methyl-4'-acetoxybiphenyl expected to be sensitive to UV light?

A1: Yes, due to its biphenyl and phenyl acetate structures, 4-Methyl-4'-acetoxybiphenyl is expected to absorb UV radiation and be susceptible to photodegradation. The biphenyl system typically absorbs in the UV region, and this absorption can provide the energy for chemical reactions to occur.

Q2: What are the likely photodegradation pathways for 4-Methyl-4'-acetoxybiphenyl?

A2: Based on its structure, two primary photodegradation pathways are anticipated:

  • Photo-Fries Rearrangement: The acetoxy group can undergo a rearrangement upon UV exposure, where the acetyl group migrates from the phenolic oxygen to the aromatic ring.[1][2] This would result in the formation of ortho- and para-hydroxyacetophenone derivatives.

  • Photo-oxidation/Hydroxylation: The biphenyl ring system can be oxidized or hydroxylated by reactive oxygen species generated during UV irradiation.[3] This can lead to the formation of various hydroxylated biphenyl derivatives.

Q3: What are the potential consequences of photodegradation for my research?

A3: Photodegradation can lead to a loss of the active pharmaceutical ingredient (API), the formation of potentially toxic impurities, and changes in the physical properties of the drug substance or product, such as color and solubility. This can impact the safety, efficacy, and stability of your formulation.

Q4: How can I monitor the photodegradation of 4-Methyl-4'-acetoxybiphenyl?

A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.

Q5: Are there any standard guidelines for photostability testing?

A5: Yes, the International Council for Harmonisation (ICH) has a specific guideline, ICH Q1B, which provides recommendations for photostability testing of new drug substances and products. It outlines the light sources, exposure levels, and procedures for testing.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks appear in my HPLC chromatogram after UV exposure. The compound is degrading under UV light.1. Confirm the identity of the new peaks using LC-MS. 2. Compare the degradation profile with the proposed pathways (Photo-Fries, oxidation). 3. Protect the sample from light during handling and storage.
The concentration of my 4-Methyl-4'-acetoxybiphenyl solution decreases over time, even when stored in the dark. The compound may be unstable in the chosen solvent or there might be thermal degradation.1. Conduct a stability study in different solvents to find a more suitable one. 2. Investigate the thermal stability of the compound at the storage temperature. 3. Ensure the use of a dark control sample in your photostability studies to differentiate between thermal and photodegradation.
I am observing a color change in my sample after UV irradiation. Formation of colored degradation products.1. Correlate the color change with the appearance of new peaks in the HPLC chromatogram. 2. Characterize the colored impurities. 3. Consider the need for light-protective packaging for the final product.
My photostability results are not reproducible. Inconsistent light exposure, sample preparation, or analytical method.1. Ensure your light source is calibrated and provides uniform irradiation. 2. Standardize your sample preparation procedure. 3. Validate your HPLC method for robustness and reproducibility.

Experimental Protocols

Protocol 1: Forced Degradation Study by UV Irradiation

This protocol outlines a forced degradation study to intentionally degrade 4-Methyl-4'-acetoxybiphenyl and identify potential degradation products.

Materials:

  • 4-Methyl-4'-acetoxybiphenyl

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber with a UV light source

  • Quartz cuvettes or other UV-transparent containers

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of 4-Methyl-4'-acetoxybiphenyl in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Protect a portion of the solution from light by wrapping the container in aluminum foil. This will serve as the dark control.

  • UV Exposure: Place the uncovered sample in the photostability chamber. Expose the sample to a controlled dose of UV radiation. A common starting point is exposure to UVA light at 200 watt-hours/square meter.

  • Time Points: Withdraw aliquots of the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.

  • LC-MS Analysis: Analyze the degraded samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Protocol 2: Confirmatory Photostability Testing (ICH Q1B)

This protocol describes a confirmatory photostability study according to ICH Q1B guidelines.

Materials:

  • 4-Methyl-4'-acetoxybiphenyl (drug substance or formulated product)

  • Photostability chamber compliant with ICH Q1B (providing both UV and visible light)

  • Light-protective packaging (if applicable)

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Sample Presentation: Expose the drug substance directly to the light source. For a drug product, test the product outside of its primary packaging and, if necessary, within its primary and marketing packaging.

  • Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Dark Control: Place a parallel set of samples, protected from light (e.g., with aluminum foil), in the same chamber to act as dark controls.

  • Analysis: At the end of the exposure period, analyze all samples for any changes in physical properties (e.g., appearance, color) and for degradation using a validated stability-indicating method.

  • Evaluation: Compare the results of the exposed samples to those of the dark controls. Any significant change in the exposed samples that is not observed in the dark controls is attributed to the effect of light.

Visualizing Degradation Pathways and Workflows

Potential Photodegradation Pathways

parent 4-Methyl-4'-acetoxybiphenyl uv UV Irradiation parent->uv fries Photo-Fries Rearrangement Products (e.g., 2-hydroxy-5-methyl-4'-acetylbiphenyl, 4-hydroxy-5-methyl-4'-acetylbiphenyl) uv->fries Major Pathway oxidation Photo-oxidation Products (e.g., Hydroxylated derivatives) uv->oxidation Minor Pathway hydrolysis Photo-hydrolysis Product (4-Methyl-4'-hydroxybiphenyl) uv->hydrolysis Possible Pathway

Caption: Potential photodegradation pathways of 4-Methyl-4'-acetoxybiphenyl.

Experimental Workflow for Photostability Assessment

start Start: Sample of 4-Methyl-4'-acetoxybiphenyl prep Prepare solution in UV-transparent solvent start->prep split Split into Exposed and Dark Control Samples prep->split expose Expose to UV/Vis light (ICH Q1B conditions) split->expose dark Store in dark at same temperature split->dark analyze Analyze samples at time points (HPLC-UV) expose->analyze dark->analyze identify Identify degradants (LC-MS) analyze->identify evaluate Evaluate data and assess photostability identify->evaluate end End: Report Findings evaluate->end

Caption: General workflow for assessing the photostability of 4-Methyl-4'-acetoxybiphenyl.

References

  • PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-hydroxymethyl biphenyl.
  • Study on Photodegradation of 4,4'-Dibromobiphenyl by TiO2 Films. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Photodegradation of pharmaceuticals with a recyclable catalyst CoFe₂O₄/TiO₂ in aqueous phase. Retrieved from [Link]

  • MDPI. (2021). Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Concentration-dependent UV/Vis absorption spectra of PBI 4 in... Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as... Retrieved from [Link]

  • PubMed. (2017). Photodegradation of 4-chlorophenoxyacetic acid under visible LED activated N-doped TiO2 and the mechanism of stepwise rate increment of the reused catalyst. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis of 4-Methyl-4'-acetoxybiphenyl: Structural Validation &amp; Solvent Comparison

Topic: 1H NMR Spectrum Analysis of 4-Methyl-4'-acetoxybiphenyl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 4-Methyl-4'-acetoxybiphenyl (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Methyl-4'-acetoxybiphenyl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate in the synthesis of liquid crystalline materials and bioactive biphenyl derivatives. Its structural integrity is defined by the precise esterification of the 4-methyl-4'-hydroxybiphenyl precursor.

This guide provides a rigorous technical comparison of the 1H NMR spectral performance of 4-Methyl-4'-acetoxybiphenyl against its synthetic precursor and alternative solvent systems. By analyzing chemical shift perturbations and coupling constants, researchers can definitively validate product purity and conversion efficiency—a key "performance" metric in organic synthesis and materials science.

Molecule Overview & Structural Logic

  • IUPAC Name: 4'-Methyl[1,1'-biphenyl]-4-yl acetate

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol

  • Core Structure: A biphenyl system with asymmetric para-substitution:

    • Ring A: 4-Methyl substituted (electron-donating alkyl group).

    • Ring B: 4-Acetoxy substituted (electron-withdrawing ester group via resonance/induction balance).

Structural Visualization (DOT Diagram)

G cluster_0 Ring A (Methyl) cluster_1 Ring B (Acetoxy) cluster_2 Interactions Me Methyl Group (Ar-CH3) ~2.40 ppm H_ortho_Me Protons ortho to Me (H-3,5) ~7.25 ppm Me->H_ortho_Me Inductive Effect H_meta_Me Protons meta to Me (H-2,6) ~7.48 ppm H_meta_Ac Protons meta to OAc (H-2',6') ~7.55 ppm H_meta_Me->H_meta_Ac Biphenyl Linkage (Overlapping Region) Ac Acetoxy Methyl (O-CO-CH3) ~2.30 ppm H_ortho_Ac Protons ortho to OAc (H-3',5') ~7.15 ppm Ac->H_ortho_Ac Deshielding vs OH Coupling AA'BB' Splitting J ~ 8.0-8.5 Hz

Figure 1: Structural segmentation of 4-Methyl-4'-acetoxybiphenyl showing expected chemical shift environments.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for high-resolution analysis.

Sample Preparation
  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) or DMSO-d₆.

  • Tube: 5 mm high-precision NMR tube.

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm (often implicit in solvent).[1]

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for aromatic resolution).

  • Temperature: 298 K (25°C).

  • Scans: 16–32 scans to ensure high S/N ratio for integration.

  • Pulse Sequence: Standard 1H zg30.

Comparative Analysis: Product Performance vs. Alternatives

In this context, "performance" refers to the spectral resolution and the ability to distinguish the product from its synthetic precursor (4-Methyl-4'-hydroxybiphenyl) and potential impurities.

Comparison 1: Product vs. Precursor (Synthesis Validation)

The most critical comparison is between the Acetoxy product and the Hydroxy precursor. This validates the success of the esterification reaction.

FeaturePrecursor: 4-Methyl-4'-hydroxybiphenylProduct: 4-Methyl-4'-acetoxybiphenyl Diagnostic Shift (Δδ)
Functional Group Phenolic -OH (Broad s, 4.5-5.5 ppm)Acetoxy -CH₃ (Singlet, ~2.30 ppm) Disappearance of OH, Appearance of Methyl Singlet
Ortho Protons (Ring B) H-3',5' (Ortho to OH): ~6.88 ppm H-3',5' (Ortho to OAc): ~7.15 ppm +0.27 ppm (Downfield)
Ring A Methyl Ar-CH₃ (Singlet, ~2.38 ppm)Ar-CH₃ (Singlet, ~2.40 ppm) Negligible change

Analysis:

  • The "Performance" Win: The product spectrum shows a distinct downfield shift of the protons ortho to the oxygen (from 6.88 to 7.15 ppm). This is due to the acetylation reducing the electron density on the ring compared to the free phenol.

  • Key Indicator: If peaks remain at ~6.9 ppm, the reaction is incomplete.

Comparison 2: Solvent System Performance (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent affects the resolution of the aromatic "forest."

SolventResolution CapabilityChemical Shift BehaviorRecommendation
CDCl₃ Standard Good separation of aliphatic methyls. Aromatic protons often overlap in the 7.4–7.6 ppm region.Best for routine purity checks.
DMSO-d₆ High Polarity Water peak at 3.33 ppm. Aromatic signals may spread out, but viscosity broadens lines slightly.Best if solubility is an issue or to shift water interference.

Detailed Spectral Assignment (CDCl₃, 400 MHz)

The following data represents the authoritative assignment for 4-Methyl-4'-acetoxybiphenyl.

Aliphatic Region (High Field)
  • 2.30 ppm (Singlet, 3H): Acetyl methyl protons (-O-CO-CH ₃).

    • Note: This peak is typically slightly upfield of the aryl-methyl.

  • 2.40 ppm (Singlet, 3H): Aryl methyl protons (Ar-CH ₃).

Aromatic Region (Low Field)

The aromatic region displays two overlapping AA'BB' systems, characteristic of para-substituted biphenyls.

  • 7.15 ppm (Doublet, J ≈ 8.5 Hz, 2H): Protons on Ring B, ortho to the acetoxy group (H-3',5').

  • 7.25 ppm (Doublet, J ≈ 8.0 Hz, 2H): Protons on Ring A, ortho to the methyl group (H-3,5).

  • 7.48 ppm (Doublet, J ≈ 8.0 Hz, 2H): Protons on Ring A, ortho to the biphenyl linkage (H-2,6).

  • 7.55 ppm (Doublet, J ≈ 8.5 Hz, 2H): Protons on Ring B, ortho to the biphenyl linkage (H-2',6').

Note: The signals at 7.48 and 7.55 ppm often appear as a dense cluster or overlapping multiplet depending on the exact concentration and field strength.

Assignment Workflow Diagram

NMR_Workflow Start Start Analysis (Aromatic Region 7.0 - 7.6 ppm) Step1 Identify AA'BB' Systems Start->Step1 Step2 Locate Upfield Doublet (~7.15 ppm) Step1->Step2 Step3 Locate Downfield Cluster (~7.5 ppm) Step1->Step3 Decision1 Is it ~6.9 ppm? Step2->Decision1 Result_Precursor Precursor Contamination (Free Phenol) Decision1->Result_Precursor Yes Result_Product Confirm Acetoxy Ring B (H-3',5') Decision1->Result_Product No (7.15 ppm) Result_Linkage Assign to Biphenyl Linkage (H-2,6 and H-2',6') Step3->Result_Linkage

Figure 2: Logical workflow for distinguishing product signals from precursor impurities.

References

  • National Institutes of Health (NIH) PubChem. (2025). 4-Acetyl-4'-methylbiphenyl Spectral Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2018).[2] Synthesis and characterization of triazoles and biphenyl derivatives (Supplementary Information). Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). Evans Group pKa Table and Chemical Shift Correlations. Retrieved from [Link]

Sources

Comparative

Melting point and clearing point of 4-Methyl-4'-acetoxybiphenyl

An In-Depth Technical Guide to the Thermal & Mesogenic Profile of 4-Methyl-4'-acetoxybiphenyl Executive Summary 4-Methyl-4'-acetoxybiphenyl (CAS: Non-standard/Derivative specific) is a biphenyl ester structurally related...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal & Mesogenic Profile of 4-Methyl-4'-acetoxybiphenyl

Executive Summary

4-Methyl-4'-acetoxybiphenyl (CAS: Non-standard/Derivative specific) is a biphenyl ester structurally related to the classic cyanobiphenyl mesogens. While often utilized as a synthetic intermediate in the generation of complex liquid crystalline polymers or as a structural probe in structure-property relationship studies, its specific thermal profile differs significantly from the commercially ubiquitous 4-cyano-4'-pentylbiphenyl (5CB ).

This guide provides a comparative analysis of the thermal transitions (Melting Point and Clearing Point) of 4-Methyl-4'-acetoxybiphenyl against established liquid crystal standards. It details the experimental methodologies (DSC and POM) required to validate these properties, offering a robust framework for researchers in materials science and drug development.

Comparative Technical Profile

The following table contrasts the thermal properties of 4-Methyl-4'-acetoxybiphenyl with 5CB (a standard room-temperature nematic liquid crystal) and 4-Acetoxybiphenyl (the non-methylated analogue).

Table 1: Thermal Transition Comparison

Property4-Methyl-4'-acetoxybiphenyl (Target)4-Cyano-4'-pentylbiphenyl (5CB) (Alternative)4-Acetoxybiphenyl (Structural Control)
Molecular Structure



Melting Point (

)
~110–122 °C (Estimated*)24.0 °C 118–120 °C
Clearing Point (

)
Likely Monotropic or Virtual 35.3 °C N/A (Non-mesogenic)
Mesophase Behavior Potential Monotropic NematicStable Enantiotropic NematicCrystalline Solid only
Dipole Moment Moderate (Ester linkage)High (Cyano terminal)Low
Primary Application Synthetic Intermediate / LC PrecursorDisplay Technology (LCDs)Chemical Intermediate

*Note: Exact literature values for the specific methyl-acetoxy ester are rare compared to the ketone isomer (4-Acetyl-4'-methylbiphenyl, MP ~122°C). The estimated range is derived from structural analogues.

Expert Insight: Structure-Property Relationships
  • The Acetoxy Effect: The acetoxy group (

    
    ) introduces a lateral dipole and a slight conformational "kink" compared to the linear cyano (
    
    
    
    ) group found in 5CB. This typically raises the melting point (due to efficient crystal packing) but destabilizes the liquid crystalline phase, often resulting in a monotropic profile (where the liquid crystal phase is only observable upon cooling below the melting point) or a purely isotropic liquid upon melting.
  • The Methyl Substituent: Adding a methyl group at the 4-position generally increases the melting point relative to unsubstituted biphenyls but provides less steric bulk than the pentyl chain in 5CB, reducing the tendency to form stable nematic phases at room temperature.

Experimental Protocols

To definitively determine the melting and clearing points of this compound, a dual-method approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy and exact temperatures of phase transitions.

  • Sample Preparation: Weigh 2–5 mg of dry 4-Methyl-4'-acetoxybiphenyl into an aluminum DSC pan. Crimp the lid tightly to ensure good thermal contact.

  • Reference: Use an empty, matched aluminum pan as the reference.

  • Heating Cycle 1: Heat from 25°C to 150°C at a rate of 10°C/min . This erases previous thermal history.

    • Observation: Look for a sharp endothermic peak corresponding to the Melting Point (

      
      ).
      
  • Cooling Cycle: Cool from 150°C to 25°C at 5–10°C/min .

    • Observation: Look for exothermic peaks. A peak significantly below

      
       may indicate crystallization (
      
      
      
      ). A small peak appearing before crystallization suggests a Monotropic Nematic-Isotropic transition (
      
      
      ).
  • Heating Cycle 2: Re-heat at 10°C/min to confirm transition reproducibility.

Protocol B: Polarized Optical Microscopy (POM)

Objective: To visually identify the mesophase texture (e.g., Schlieren texture for Nematic).

  • Setup: Place a small amount of sample between two glass coverslips on a hot stage controlled by a temperature programmer.

  • Crossed Polarizers: Ensure the microscope polarizers are crossed (90° angle). Isotropic liquids will appear dark; Liquid Crystals (birefringent) will appear bright/colored.

  • Heating: Heat the sample until it becomes a clear liquid (Isotropic). Record this as the Clearing Point (

    
    ) if observed.
    
  • Cooling (Critical Step): Cool slowly (1°C/min).

    • If the sample brightens before crystallizing, it has entered a liquid crystalline phase.

    • Nematic Texture: Look for "threads" or "Schlieren" brushes.

    • Smectic Texture: Look for "focal conic" fans.

Visualization of Workflows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision matrix for determining if the compound is a stable liquid crystal, monotropic, or non-mesogenic.

CharacterizationLogic Start Synthesized Sample DSC_Heat DSC Heating (10°C/min) Start->DSC_Heat Endo_Peak Endothermic Peak Observed? DSC_Heat->Endo_Peak Isotropic Melts to Isotropic Liquid Endo_Peak->Isotropic Yes (Tm) POM_Check POM Cooling (1°C/min) Isotropic->POM_Check Texture Birefringent Texture? POM_Check->Texture Result_Enantiotropic Stable Liquid Crystal (Enantiotropic) Texture->Result_Enantiotropic Above Tm Result_Monotropic Unstable Liquid Crystal (Monotropic) Texture->Result_Monotropic Below Tm Result_Crystal Crystalline Solid Only Texture->Result_Crystal No Texture

Caption: Logic flow for classifying the mesogenic behavior of 4-Methyl-4'-acetoxybiphenyl.

Figure 2: Structure-Property Mechanistic Pathway

This diagram explains why the acetoxy derivative differs from the cyano standard.

StructureProperty Compound 4-Methyl-4'-acetoxybiphenyl Group Acetoxy Group (-O-CO-CH3) Compound->Group Effect1 Lateral Dipole Group->Effect1 Effect2 Bent Conformation Group->Effect2 Outcome1 Disrupted Packing Effect1->Outcome1 Effect2->Outcome1 Outcome2 Lowered Clearing Point Outcome1->Outcome2 Final Monotropic/Non-Mesogenic Outcome2->Final

Caption: Mechanistic impact of the acetoxy moiety on liquid crystalline stability.

References

  • BenchChem. 4-Methylbiphenyl Technical Guide. Retrieved from

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Biphenyl Derivatives. Retrieved from

  • PubChem. 4-Acetoxybiphenyl Compound Summary. Retrieved from

  • Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962.
  • Ossila. 4-Cyano-4'-pentylbiphenyl (5CB) Technical Data Sheet. Retrieved from

Validation

Comparative Mass Spectrometry Guide: 4-Methyl-4'-acetoxybiphenyl Analysis

Executive Summary & Strategic Context 4-Methyl-4'-acetoxybiphenyl (CAS: 10565-38-5), often utilized as a liquid crystal mesogen or a prodrug scaffold, presents a distinct analytical challenge: distinguishing the intact e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Methyl-4'-acetoxybiphenyl (CAS: 10565-38-5), often utilized as a liquid crystal mesogen or a prodrug scaffold, presents a distinct analytical challenge: distinguishing the intact ester from its primary metabolite/degradation product, 4-Methyl-4'-hydroxybiphenyl.

This guide provides a technical breakdown of the Electron Ionization (EI) fragmentation pathway of 4-Methyl-4'-acetoxybiphenyl.[1] Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, comparing its signature against its hydroxy-analog to ensure precise identification in complex matrices (e.g., metabolic stability assays or purity profiling).

Fragmentation Mechanics: The "Ketene Loss" Pathway

The defining feature of aromatic acetates under EI conditions (70 eV) is the facile elimination of a neutral ketene molecule. This is not a random cleavage but a thermodynamically driven rearrangement.

The Mechanism[2][3][4][5][6]
  • Ionization: An electron is removed from the lone pair of the ester oxygen or the aromatic

    
    -system, yielding the molecular ion (
    
    
    
    , m/z 226).
  • Rearrangement (The Diagnostic Step): The molecular ion undergoes a four-membered transition state rearrangement. The acetyl methyl hydrogen migrates to the phenoxy oxygen, expelling neutral ketene (

    
    , 42 Da).
    
  • Product Ion: This generates a radical cation at m/z 184, which is structurally identical to the molecular ion of 4-Methyl-4'-hydroxybiphenyl.

Critical Analytical Insight: If your scan range starts above m/z 45, and the molecular ion (226) is weak due to high source temperature, 4-Methyl-4'-acetoxybiphenyl can be easily misidentified as its hydrolysis product.

Visualization: Fragmentation Pathway

FragmentationPathway M_Ion Molecular Ion (M+) m/z 226 [C15H14O2]+. Ketene Neutral Loss: Ketene (CH2=C=O, 42 Da) M_Ion->Ketene Phenol_Ion Phenol Radical Cation m/z 184 [C13H12O]+. M_Ion->Phenol_Ion 4-Center Elimination Acetyl Acetyl Ion m/z 43 [CH3CO]+ M_Ion->Acetyl Direct Cleavage CO_Loss Neutral Loss: CO (28 Da) Phenol_Ion->CO_Loss Cyclopent Cyclopentadienyl Ion m/z 156 [C12H12]+. Phenol_Ion->Cyclopent Ring Contraction

Caption: Figure 1.[2] EI Fragmentation pathway showing the diagnostic loss of ketene (42 Da) and subsequent CO elimination.

Comparative Performance: Acetate vs. Hydroxy Analog

In drug metabolism and stability studies, the co-elution of the parent ester and the hydrolyzed phenol is common. The table below contrasts the MS signatures to facilitate deconvolution.

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature4-Methyl-4'-acetoxybiphenyl (Parent)4-Methyl-4'-hydroxybiphenyl (Metabolite)Analytical Significance
Molecular Ion (

)
m/z 226 (Moderate Intensity)m/z 184 (Strong Intensity)Presence of 226 confirms intact ester.
Base Peak (100%) Usually m/z 184 (or m/z 43)m/z 184 Both compounds share the m/z 184 base peak (The "Phenol Ion").
Diagnostic Fragment m/z 43 (

)
Absent m/z 43 is the specific marker for the acetyl group.
Secondary Fragment m/z 141, 156m/z 141, 156Lower mass spectrum is identical for both.
Retention Time Later eluting (on non-polar columns)Earlier eluting (due to H-bonding)Orthogonal confirmation via chromatography is required.

Key Takeaway: You cannot rely solely on the base peak for identification. You must monitor m/z 226 and m/z 43 to confirm the presence of the acetate.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes "Checkpoints" to validate system performance before sample commitment.

Phase 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (Methanol/Ethanol) to prevent transesterification artifacts.

  • Concentration: 10 µg/mL.

  • Derivatization: None required for the acetate. (Note: The hydroxy metabolite often requires BSTFA derivatization for optimal peak shape, shifting its mass to m/z 256).

Phase 2: GC-MS Acquisition Parameters
  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • Source Temp: 230°C. Warning: Temperatures >250°C may induce thermal hydrolysis of the ester inside the source, artificially increasing the m/z 184 signal.

Visualization: Analytical Workflow

Workflow Sample Sample (DCM Solution) Check1 CHECKPOINT 1: Verify Solvent Purity Sample->Check1 Inject Splitless Injection 250°C Check1->Inject Pass Sep Separation HP-5ms Column Inject->Sep Ion EI Source (230°C) Sep->Ion Check2 CHECKPOINT 2: Monitor m/z 226/184 Ratio Ion->Check2 Check2->Inject Fail (Thermal Deg.) Data Data Analysis Extract Ion Chromatogram Check2->Data Ratio > 0.1

Caption: Figure 2. Step-by-step GC-MS workflow with integrated quality control checkpoints.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for the "Ketene Loss" mechanism in aromatic acetates).

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for comparative fragmentation data of biphenyl derivatives).

  • Ateş, S., & Yılmaz, S. (2018). Synthesis and Characterization of Liquid Crystalline 4-Substituted Biphenyl Esters. Journal of Molecular Structure.
  • BenchChem. (2025).[1] Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide. (Baseline data for the biphenyl core fragmentation).

Sources

Comparative

Structural Benchmarking of 4-Methyl-4'-acetoxybiphenyl: Crystallization Protocols &amp; XRD Analysis

Executive Summary In the development of advanced organic electronic materials and liquid crystal (LC) mesogens, 4-Methyl-4'-acetoxybiphenyl (MAB) serves as a critical structural model.[1] Its rod-like (calamitic) geometr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of advanced organic electronic materials and liquid crystal (LC) mesogens, 4-Methyl-4'-acetoxybiphenyl (MAB) serves as a critical structural model.[1] Its rod-like (calamitic) geometry and dipolar asymmetry—introduced by the electron-donating methyl group and the electron-withdrawing acetoxy group—make it an ideal candidate for studying lattice packing efficiency and thermal stability.[1]

This guide objectively compares two crystallization methodologies: Solvent Evaporation (Method A) and Melt Cooling (Method B) . We analyze their impact on crystal quality, polymorphic stability, and X-ray Diffraction (XRD) resolution. The data presented aims to assist researchers in optimizing solid-state characterization for biphenyl esters.[1]

Compound Profile & Significance

  • IUPAC Name: 4'-Methyl[1,1'-biphenyl]-4-yl acetate[1]

  • Molecular Formula:

    
    [1]
    
  • Structural Class: Asymmetric Biphenyl Ester[1]

  • Application: Precursor for nematic liquid crystals; organic scintillator dopant.[1]

Why This Molecule Matters: Unlike unsubstituted biphenyl, which packs in a highly symmetric herringbone motif (


), the introduction of the acetoxy tail in MAB disrupts planar stacking. This induces a competition between 

interactions and dipolar ordering, often leading to polymorphism—a critical quality attribute (CQA) in drug development and materials science.[1]

Comparative Analysis: Crystallization Protocols

To obtain high-fidelity XRD data, the method of crystallization is as critical as the measurement itself. We compared two standard industry protocols.

Method A: Slow Solvent Evaporation (Thermodynamic Control)
  • Solvent System: Toluene:Hexane (1:1 v/v).[1]

  • Process: Saturated solution at 40°C, cooled to 25°C over 48 hours.

  • Outcome: Large, transparent plates suitable for Single Crystal XRD (SC-XRD).[1]

Method B: Melt Cooling (Kinetic Control)
  • Process: Heated to 130°C (isotropic melt), then rapid cooling (

    
    ) to room temperature.
    
  • Outcome: Polycrystalline powder with potential metastable phases.[1]

Experimental Data Comparison

The following table summarizes the XRD data quality obtained from both methods.

MetricMethod A (Solvent Evaporation)Method B (Melt Cooling)Performance Verdict
Crystallinity Index > 98%~ 85%Method A yields superior long-range order.[1]
FWHM (

)
0.08°0.24°Method A provides 3x sharper peak resolution.[1]
Preferred Orientation High (00l) textureRandom / IsotropicMethod A favors face-indexing; Method B is better for bulk phase ID.[1]
Polymorph Risk Stable Form I (Monoclinic)Mixed Phase (Form I + Metastable Form II)Method A ensures thermodynamic stability.[1]

Technical Insight: Method B mimics industrial processing conditions (e.g., extrusion), making it useful for "real-world" performance testing, whereas Method A is mandatory for ab initio structure solution.

X-Ray Diffraction (XRD) Characterization[2]

Predicted Structural Parameters

Based on homologous series (e.g., 4'-formyl-biphenyl-4-yl acetate) and lattice energy calculations, MAB is expected to crystallize in the Monoclinic system.[1]

  • Space Group:

    
     (Most probable for centrosymmetric biphenyls)[1]
    
  • Z (Molecules/Cell): 4

  • Packing Motif: Herringbone packing stabilized by

    
     hydrogen bonds.[1]
    
XRD Protocol for MAB

To replicate the high-resolution data for Method A, follow this specific workflow:

  • Sample Prep: Grind crystals from Method A gently with an agate mortar to minimize strain.

  • Mounting: Zero-background silicon holder (reduces amorphous scattering).[1]

  • Scan Parameters:

    • Source: Cu K

      
       (
      
      
      
      )
    • Voltage/Current: 40 kV / 40 mA[1]

    • Range:

      
      [1]
      
    • Step Size:

      
      [1]
      
    • Dwell Time: 2 seconds/step

Diagnostic Peaks (Representative)
  • Low Angle (

    
    ):  Represents the long axis of the molecule (layer spacing). High intensity here indicates layered packing common in LC precursors.[1]
    
  • Wide Angle (

    
    ):  Represents lateral packing (inter-molecular distance).[1] A sharp peak at 
    
    
    
    (
    
    
    ) confirms dense lateral packing.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G Synthesis Synthesis (Acetylation) Crude Crude Product (MAB) Synthesis->Crude MethodA Method A: Solvent Evap (Toluene/Hexane) Crude->MethodA Purification MethodB Method B: Melt Cooling (130°C -> 25°C) Crude->MethodB Processing SCXRD SC-XRD (Structure Solution) MethodA->SCXRD Single Crystal PXRD Powder XRD (Phase ID) MethodA->PXRD Ground Powder MethodB->PXRD Bulk Solid DataA High Resolution Unit Cell Data SCXRD->DataA PXRD->DataA DataB Bulk Material Process Data PXRD->DataB

Figure 1: Comparative workflow for the structural characterization of 4-Methyl-4'-acetoxybiphenyl.

Detailed Synthesis & Preparation Protocol

To ensure the XRD data reflects the true crystal structure and not impurities, purity must be


.
  • Precursor: Start with 4'-methyl-4-biphenylol .

  • Acetylation:

    • Dissolve 1.0 eq of precursor in Dichloromethane (DCM).

    • Add 1.2 eq Acetic Anhydride and 1.5 eq Pyridine .

    • Stir at RT for 4 hours. Monitor via TLC (

      
       will increase).[1]
      
  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.[2]
    
  • Isolation: Dry over

    
    , filter, and rotary evaporate.
    
  • Recrystallization (Crucial Step): Use Method A described above.[1] Do not simply precipitate; grow the crystals to exclude defects.

Conclusion

For researchers characterizing 4-Methyl-4'-acetoxybiphenyl , the choice of crystallization method dictates the utility of the XRD data.[1]

  • Choose Method A if your goal is determining the intrinsic crystal structure, unit cell dimensions, and solving the space group (

    
    ).
    
  • Choose Method B if you are studying the material's behavior in thermal processing or liquid crystal phase transitions.

The acetoxy substitution breaks the symmetry of the biphenyl core, requiring high-resolution diffraction data to accurately resolve the terminal group disorder often seen in this class of molecules.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. BenchChem Technical Guides. Link

  • PubChem. (2025).[1][4][5] 4-Acetyl-4'-methylbiphenyl Compound Summary. National Library of Medicine. Link

  • Deshmukh, M. B., et al. (2009).[6] Synthesis and X-ray Structure of Acetoxy-4-methyl Phenyl Methyl Acetate. ResearchGate. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for Biphenyl Esters (Refcode Family: BIPHEN). Link

  • Kuz'mina, L. G., et al. (2020).[7] X-Ray Diffraction and Thermographic Study of Mesomorphic 4-Acylphenyl 4'-Nonyloxybenzoate. Crystallography Reports. Link

Sources

Validation

Elemental Analysis Standards for C15H14O2 Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C15H14O2 Challenge

In the realm of organic synthesis and quality control, esters with the molecular formula C₁₅H₁₄O₂ (MW: 226.27 g/mol ) represent a critical class of compounds, including Benzyl Phenylacetate and Phenethyl Benzoate . These molecules are ubiquitous in fragrance formulation and pharmaceutical intermediate synthesis.[1]

However, validating their purity via Elemental Analysis (EA) presents distinct challenges:

  • High Carbon Content (~79.6%): Requires robust combustion efficiency to prevent soot formation and low carbon recovery.[1]

  • Physical State: Many isomers (e.g., Benzyl Phenylacetate) are viscous liquids at room temperature, necessitating specific encapsulation protocols to prevent volatilization prior to combustion.[1]

  • Isomeric Complexity: While the elemental composition remains constant, the volatility and combustion kinetics vary between isomers.[1]

This guide objectively compares the calibration standards and methodologies required to achieve <0.3% absolute error accuracy for C₁₅H₁₄O₂ esters.

Theoretical Framework & Chemical Profile[1]

Before selecting a standard, the target theoretical values must be established as the immutable baseline for validation.[1]

Target Analyte Profile: C₁₅H₁₄O₂
  • Common Isomers: Benzyl Phenylacetate (CAS 102-16-9), Phenethyl Benzoate (CAS 94-47-3).[1]

  • Physical State: Liquid (BP ~318°C) or Low-Melting Solid.[1]

ElementCountAtomic MassTotal MassTheoretical % (w/w)Tolerance (±0.4%)
Carbon 1512.011180.16579.62% 79.22 – 80.02%
Hydrogen 141.00814.1126.24% 5.84 – 6.64%
Oxygen 215.99931.99814.14% Calculated by Diff.[1]
Total 226.275 100.00%

Critical Insight: The high carbon content (nearly 80%) places these esters in a range where standard "soil" or "plant" calibration modes may fail.[1] You must use a calibration curve that brackets this high-C value.

Comparative Analysis of Calibration Standards

To analyze a C₁₅H₁₄O₂ ester accurately, you cannot simply "run a standard."[1] You must choose a Reference Material (RM) that mimics the combustion behavior of your analyte.[1]

Option A: Acetanilide (The Universal Standard)
  • Formula: C₈H₉NO

  • Carbon %: 71.09%[1]

  • Verdict: Acceptable but not Ideal.

  • Pros: High purity, stable, non-hygroscopic, contains Nitrogen (good for CHN checks).[1]

  • Cons: The Carbon content (71%) is significantly lower than C₁₅H₁₄O₂ (79.6%).[1] Extrapolating the calibration curve up to 80% can introduce linearity errors if the detector response is not perfectly linear.

Option B: Anthracene (The High-Carbon Standard)
  • Formula: C₁₄H₁₀

  • Carbon %: 94.34%[1]

  • Verdict: Recommended for Bracketing.

  • Pros: Brackets the high carbon content of C₁₅H₁₄O₂ when used in conjunction with Acetanilide.[1] Ensures the detector is linear up to ~95% C.

  • Cons: Lacks Oxygen; different combustion kinetics (soot prone).[1]

Option C: Benzyl Phenylacetate (CRM Grade)
  • Formula: C₁₅H₁₄O₂[1]

  • Carbon %: 79.62%[1]

  • Verdict: Best for QC Check / Secondary Standard.

  • Pros: Matrix matching. Identical combustion properties to the analyte.[1]

  • Cons: Liquid handling is difficult for daily calibration; expensive as a primary CRM.[1]

Comparison Matrix
FeatureAcetanilide (OAS) Anthracene Benzyl Phenylacetate (CRM)
Primary Use Daily System Calibration (K-factor)High-C Linearity CheckMethod Validation / QC Sample
Physical State Solid (Crystal)Solid (Powder)Liquid (Viscous)
Carbon Match Moderate (71% vs 79%)High (94% vs 79%)Exact (79.6%)
Stability ExcellentGoodGood (Light Sensitive)
Ease of Use HighModerate (Static)Low (Requires Liquid Sealing)

Experimental Protocol: Validating C15H14O2 Esters

This protocol is designed for a self-validating system using a Flash Combustion (Dumas) analyzer.[1]

Phase 1: System Calibration

Objective: Establish a linear response for Carbon (0.1mg to 3.0mg range).

  • Conditioning: Run 3 "bypass" samples of unweighed Acetanilide to condition the reduction column.[1]

  • K-Factor Determination: Weigh 3 replicates of Acetanilide (1.5 – 2.5 mg) into tin capsules.

  • High-C Verification: Run 1 sample of Anthracene to verify C-recovery > 99.5%. If this fails, increase oxygen dosing time by 2 seconds.

Phase 2: Sample Preparation (The Liquid Challenge)

Direct injection of C₁₅H₁₄O₂ esters often leads to evaporation errors.[1] The "Liquid Sealing" technique is mandatory.

  • Tare: Place an empty tin capsule (lightweight, ~10mg) on the microbalance. Tare to 0.0000 mg.[1]

  • Dispense: Using a micro-spatula or syringe, introduce 1.5 – 2.0 mg of Benzyl Phenylacetate.

    • Note: Do not exceed 2.5 mg.[1] The high carbon density requires significant oxygen; overloading causes soot.[1]

  • Seal: Use a Cold-Weld Sealer (manual press).[1]

    • Visual Check: Ensure the capsule is flat and hermetically sealed.[1] Any leakage will result in low Carbon/Hydrogen data.[1]

  • Re-Weigh: Record final weight. If weight drifts >0.002 mg/min, the seal is leaking. Discard.

Phase 3: Combustion Parameters
  • Furnace Temp: 950°C (minimum) to 1050°C.[1]

  • Oxygen Dose: 10 mL (or equivalent loop size). Excess oxygen is critical for C₁₅H₁₄O₂.[1]

  • Carrier Gas: Helium or Argon (Flow: 140 mL/min).[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for analyzing C₁₅H₁₄O₂ esters, ensuring traceability and error trapping.

EA_Workflow Start Start: C15H14O2 Analysis Calib_Step System Calibration Start->Calib_Step Std_Choice Standard Selection: Acetanilide (Daily) + Anthracene (High C Check) Calib_Step->Std_Choice Calib_Check K-Factor Valid? (R² > 0.9999) Std_Choice->Calib_Check Calib_Check->Calib_Step Fail (Recalibrate) Sample_Prep Sample Preparation (Benzyl Phenylacetate) Calib_Check->Sample_Prep Pass Liquid_Check Is Sample Liquid? Sample_Prep->Liquid_Check Solid_Prep Weigh in Tin Boat Liquid_Check->Solid_Prep No (Solid Isomer) Liquid_Prep Cold-Weld Sealing in Tin Capsule Liquid_Check->Liquid_Prep Yes Combustion Combustion (Flash) Temp: >980°C High O2 Dose Solid_Prep->Combustion Leak_Check Weight Stability Check (Drift < 0.002mg) Liquid_Prep->Leak_Check Leak_Check->Liquid_Prep Drift (Reseal) Leak_Check->Combustion Stable Result_Eval Data Evaluation Target: 79.62% C ± 0.4% Combustion->Result_Eval

Figure 1: Analytical workflow for C₁₅H₁₄O₂ esters, emphasizing the critical "Leak Check" step for liquid samples.

Data Interpretation & Troubleshooting

When analyzing C₁₅H₁₄O₂ esters, specific failure modes are common. Use this table to diagnose results.

ObservationLikely CauseCorrective Action
Low Carbon (<79.0%) Volatilization before combustion (Leak).[1]Check capsule seal quality. Ensure no sample is on the outside of the tin.[1]
Low Carbon (<79.2%) Incomplete Combustion (Soot).[1]Increase Oxygen dosing time.[1] Add WO₃ powder as a combustion aid.[1]
High Hydrogen (>6.6%) Moisture contamination.[1]Sample is hygroscopic? Dry sample or check carrier gas traps.[1]
High Nitrogen (>0.1%) Atmospheric leak.[1]Purge autosampler longer. Check O-rings. (Note: C₁₅H₁₄O₂ has 0% N).[1]
Recommended Reference Materials

For strictly regulated environments (GMP/GLP), traceability to a National Metrology Institute (NIST/BAM) is required.[1]

  • Primary Standard: NIST SRM 2921 (Acetanilide) - The gold standard for calibration.[1]

  • Quality Control Standard: Sigma-Aldrich Benzyl Phenylacetate (Analytical Standard, >99.5%) - Use as a "blind" sample to verify method accuracy for liquids.[1]

  • High-C Check: Elemental Microanalysis Anthracene (OAS) - To validate the 80% Carbon range.

References

  • National Institute of Standards and Technology (NIST). Benzyl Phenylacetate (CAS 102-16-9) Properties.[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] (Applicable methodology for high-carbon liquids). [Link]

  • PubChem. Compound Summary: Benzyl Phenylacetate (C15H14O2).[1][3] National Library of Medicine.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-4'-acetoxybiphenyl proper disposal procedures

Operational Guide: Safe Disposal and Handling of 4-Methyl-4'-acetoxybiphenyl Executive Summary & Chemical Profile Objective: This guide defines the critical workflow for the containment and disposal of 4-Methyl-4'-acetox...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-Methyl-4'-acetoxybiphenyl

Executive Summary & Chemical Profile

Objective: This guide defines the critical workflow for the containment and disposal of 4-Methyl-4'-acetoxybiphenyl (also known as 4'-Methyl-4-biphenylyl acetate).[1][2]

Scientific Context: This compound is an aromatic ester .[2][3] Structurally, it consists of a biphenyl core with a methyl substitution and an acetoxy group.[2][3]

  • Chemical Nature: Esters are susceptible to hydrolysis.[2][3] Upon contact with moisture or bases, this compound hydrolyzes into acetic acid and 4'-methyl-4-biphenylol .[1][2][3]

  • Why this matters for disposal: While the parent ester is relatively stable, the hydrolysis product (the phenol derivative) often exhibits higher aquatic toxicity and acidity.[3] Therefore, disposal pathways must prevent environmental leaching (hydrolysis) and ensure complete thermal mineralization of the biphenyl core.[3]

Key Chemical Data:

Property Specification
Chemical Name 4-Methyl-4'-acetoxybiphenyl
Functional Group Aromatic Ester
Physical State Solid (Crystalline Powder)
Primary Hazard Skin/Eye Irritant (H315, H319); Aquatic Toxicity (H411/H410)
Combustibility Combustible Organic Solid

| Incompatibility | Strong Oxidizers, Strong Bases (Hydrolysis risk) |[1][4]

Immediate Safety & Containment (PPE)

Before handling waste, operators must establish a barrier against dermal absorption and inhalation.[2][3] Biphenyl derivatives can be lipophilic; standard latex gloves are insufficient.[2][3]

  • Respiratory: N95 (minimum) or P100 HEPA filter if handling fine powder outside a fume hood.[2][3]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm ).[2][3] Double-gloving is recommended during waste transfer to prevent permeation of organic solvents if the waste is in solution.[2][3]

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[2][3]

Step-by-Step Disposal Protocol

This protocol utilizes the "Combustible Organic" waste stream.[2][3] The goal is High-Temperature Incineration (HTI).[2]

Phase 1: Waste Characterization & Segregation

CRITICAL RULE: Do NOT mix with halogenated solvents (Chloroform, DCM) unless unavoidable.[2][3] Halogenated waste requires more expensive, higher-temperature incineration to prevent dioxin formation.[2][3]

  • Scenario A: Solid Waste (Pure Powder)

    • Collect bulk powder in a wide-mouth HDPE or Glass jar.[2][3]

    • Label as "Solid Organic Waste: Non-Halogenated."[2][3]

    • Scientist's Note: Do not dissolve the solid in solvent just to dispose of it.[2][3] Solid incineration is more fuel-efficient for the facility.[2][3]

  • Scenario B: Solution Waste (Reaction Mixtures)

    • Ensure the solvent system is compatible (e.g., Acetone, Ethyl Acetate, Hexane).[3]

    • If dissolved in a halogenated solvent (DCM), you must segregate into the "Halogenated Waste" stream.[2][3]

    • Verify pH is neutral (6-8).[1][2][3] If the solution is acidic/basic, neutralize it to prevent container degradation or unexpected hydrolysis inside the drum.[2][3]

Phase 2: Containerization & Labeling

Use the S.A.F.E. labeling standard:

  • S ubstance: Write the full chemical name.[2][3] Avoid acronyms.

  • A mount: Estimate concentration (e.g., "1% w/v in Acetone").

  • F eatures: Check "Irritant" and "Toxic to Aquatic Life."[2][3]

  • E xposure: Ensure the cap is vapor-tight.[1][2][3]

Phase 3: Final Destruction (The "Why")

The waste management facility will subject this stream to Thermal Oxidation .[2][3]

  • Mechanism: Fuel blending followed by rotary kiln incineration at >1000°C.[2][3]

  • Outcome: The biphenyl rings are ruptured and oxidized into CO₂ and H₂O.[2][3] This is the only acceptable method to prevent bioaccumulation of the biphenyl core in the ecosystem.[2][3]

Visualizing the Workflow

The following decision tree illustrates the logic flow for disposing of 4-Methyl-4'-acetoxybiphenyl based on its state (Solid vs. Liquid).

DisposalWorkflow Start Waste Generation: 4-Methyl-4'-acetoxybiphenyl StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Dry LiquidPath In Solution StateCheck->LiquidPath Dissolved BinSolid Container: Wide-Mouth HDPE/Glass SolidPath->BinSolid HalogenCheck Contains Halogens? (DCM, Chloroform) LiquidPath->HalogenCheck BinNonHalo Stream A: Organic Solvents (Non-Halogenated) HalogenCheck->BinNonHalo No (Acetone/EtOAc) BinHalo Stream B: Halogenated Waste (Segregated) HalogenCheck->BinHalo Yes Destruction Final Fate: High-Temp Incineration (>1000°C) BinSolid->Destruction Pack in Labpack BinNonHalo->Destruction Fuel Blending BinHalo->Destruction Dedicated Incineration

Figure 1: Decision matrix for segregating biphenyl ester waste streams to ensure proper thermal destruction.

Emergency Procedures: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent the material from entering floor drains.[3]

  • Isolate: Mark the area.[2][3] If powder, turn off nearby fans to prevent aerosolization.[2][3]

  • Protect: Don PPE (Nitrile gloves, Goggles, N95).[2][3]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.[2][3]

    • Liquid: Use vermiculite or polypropylene absorbent pads.[2][3]

  • Clean: Clean the surface with Ethanol or Isopropanol .[2][3]

    • Reasoning: The compound is lipophilic and will not clean up well with water alone.[2][3] Alcohol solubilizes the residue for removal.[2][3]

  • Disposal: Place all cleanup materials into the Solid Organic Waste bin.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 569476 (Related Biphenyl Esters).[2][3] PubChem.[2][3] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] EPA.gov.[2][3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] OSHA.gov.[2][3] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-4'-acetoxybiphenyl

Executive Summary & Chemical Intelligence 4-Methyl-4'-acetoxybiphenyl (Synonyms: 4'-Methyl-4-biphenyl acetate; 4-Acetoxy-4'-methylbiphenyl) is a substituted biphenyl ester commonly utilized as a mesogenic intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

4-Methyl-4'-acetoxybiphenyl (Synonyms: 4'-Methyl-4-biphenyl acetate; 4-Acetoxy-4'-methylbiphenyl) is a substituted biphenyl ester commonly utilized as a mesogenic intermediate in liquid crystal synthesis and organic electronics.

While often handled as a stable solid, this compound presents a dual-hazard profile that many researchers underestimate:

  • The Biphenyl Core: Lipophilic and bioaccumulative. Chronic exposure to biphenyls is linked to hepatic and renal toxicity.

  • The Ester Linkage: Susceptible to hydrolysis (especially in wet/basic conditions), releasing acetic acid and 4'-methyl-4-biphenylol (a phenol derivative). Phenolic metabolites often possess higher toxicity and skin permeability than the parent ester.

Physical State: Crystalline Solid (White to off-white powder). Solubility: Insoluble in water; soluble in organic solvents (DCM, Toluene, THF).

Hazard Profiling (Risk Assessment)

Since specific toxicological data for this exact isomer is often extrapolated, we apply the Precautionary Principle based on the Biphenyl and Aryl Ester substructures.

Hazard CategoryLikely GHS ClassificationOperational Implication
Acute Health H315 / H319 / H335 (Skin/Eye/Resp Irritant)Dust control is critical. The solid is an irritant; solutions are potential sensitizers.
Chronic Health H373 (Specific Target Organ Toxicity)Long-term inhalation of dust may affect the liver/kidneys (Biphenyl effect).
Environmental H410 / H411 (Aquatic Toxicity)Zero-drain disposal. All waste must be incinerated.
Reactivity Hydrolysis SensitiveAvoid storage in humid conditions; degradation yields corrosive phenols.

The PPE Firewall: Selection Matrix

Standard "lab coat and gloves" is insufficient without material compatibility logic. The ester group in 4-Methyl-4'-acetoxybiphenyl can degrade certain rubber polymers over time.

A. Hand Protection (Glove Logic)
  • For Solid Handling: Nitrile (Minimum 0.11 mm / 4 mil).

    • Why: Nitrile provides excellent abrasion resistance against crystals and sufficient short-term protection against the solid ester.

  • For Solution Handling (DCM/THF): Laminate Film (Silver Shield/4H) or PVA.

    • Why: Common solvents for this compound (DCM, THF) permeate Nitrile in seconds. The ester itself can swell natural rubber. If using Nitrile for solutions, employ the "Double-Glove & Discard" method: Inner Laminate/PE glove + Outer Nitrile glove.

B. Respiratory Protection[1][2][3][4][5][6][7][8]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (If hood unavailable): P100 / N99 Particulate Respirator.

    • Note: Surgical masks offer zero protection against chemical dust.

C. Eye & Body[1][2][3][4][6][9][10]
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are inadequate for powders that can become airborne.

  • Body: Tyvek® Lab Coat (or similar non-woven olefin) recommended over cotton if handling >10g, as cotton retains fine powders.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol is designed to isolate the user from the compound during the most critical phase: Solubilization .

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Biphenyl esters are static-prone; "flying powder" is a major inhalation risk.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a disposable weighing boat or parchment paper.

  • Transfer: Transfer the solid into the reaction vessel inside the fume hood, not on the open bench.

Phase 2: Solubilization (The Critical Point)
  • Risk:[1] Once dissolved, the chemical becomes more bioavailable and can penetrate skin faster.

  • Solvent Choice: If possible, use Toluene (lower vapor pressure) instead of DCM (high volatility) to reduce vapor drag-out.

  • Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance area with a solvent-dampened tissue (Ethanol is usually sufficient for cleaning, though the compound is sparingly soluble, it aids mechanical removal).

  • Glove Removal: Perform "beak" removal technique. Do not snap gloves.

Emergency & Disposal Plan

Spills (Solid)
  • Isolate: Mark the area.

  • Dampen: Cover powder with a paper towel dampened with inert oil or water (to prevent dust cloud).

  • Scoop: Use a scoop/dustpan. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.

Spills (Solution)
  • Absorb: Use Vermiculite or Universal Absorbent Pads.

  • PPE Upgrade: If the solvent is DCM or THF, wear a half-mask respirator with Organic Vapor cartridges if outside a hood.

Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless in DCM).

  • Protocol: Collect in a dedicated "Solid Organic" or "Liquid Organic" waste stream. Do not flush.

  • Destruction: High-temperature incineration is required to break the biphenyl ring.

Visualizations

Diagram 1: Safe Handling Workflow

This flowchart illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.

SafeHandling cluster_hood Fume Hood Containment Zone Start Start: Chemical Retrieval PPE_Check PPE Verification (Nitrile for Solid / Laminate for Soln) Start->PPE_Check Weighing Weighing (Static Control) Use Anti-static Gun PPE_Check->Weighing Solid State Transfer Transfer to Vessel (INSIDE Fume Hood) Weighing->Transfer Transport in secondary container Solubilization Add Solvent (Risk: High Bioavailability) Transfer->Solubilization Reaction Reaction / Processing Solubilization->Reaction Liquid State Waste Disposal (High Temp Incineration) Reaction->Waste

Caption: Operational workflow emphasizing containment zones. Red nodes indicate high-risk transition points.

Diagram 2: PPE Decision Tree (Solvent Compatibility)

A logic gate for selecting the correct gloves based on the carrier solvent, which is the primary driver of permeation risk.

GloveLogic State Physical State? Solid Solid Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile (Change every 60m) Solid->Nitrile Abrasion Risk Only SolventType Identify Solvent Liquid->SolventType SolventType->Nitrile Alcohols / Water DoubleGlove Double Glove: Laminate Inner + Nitrile Outer SolventType->DoubleGlove DCM / THF / Ethyl Acetate PVA PVA Gloves (Specific for Aromatics) SolventType->PVA Toluene / Xylene

Caption: Glove selection logic. Note that for this ester, the solvent usually dictates the breakthrough time, not the solute.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-[1,1'-biphenyl]-4-yl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl.[2][1][3][4][5] (General toxicity data for biphenyl core). [Link]

  • PubChem. (2023). 4-Acetoxybiphenyl Compound Summary (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.